Hsd17B13-IN-25
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H13Cl2F3N4O3 |
|---|---|
Molecular Weight |
509.3 g/mol |
IUPAC Name |
4,6-dichloro-5-hydroxy-N-[4-oxo-3-[[2-(trifluoromethyl)phenyl]methyl]quinazolin-5-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C22H13Cl2F3N4O3/c23-13-8-16(29-19(24)18(13)32)20(33)30-15-7-3-6-14-17(15)21(34)31(10-28-14)9-11-4-1-2-5-12(11)22(25,26)27/h1-8,10,32H,9H2,(H,30,33) |
InChI Key |
DCXQLIVJYVQLJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C(=CC=C3)NC(=O)C4=NC(=C(C(=C4)Cl)O)Cl)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Hsd17B13 Inhibition in Hepatocytes: A Technical Guide
Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain specific information on a compound designated "Hsd17B13-IN-25." Therefore, this technical guide will utilize BI-3231 , a well-characterized, potent, and selective small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), as a representative agent to detail the mechanism of action of HSD17B13 inhibition in hepatocytes. BI-3231 is an open-access chemical probe, making it an excellent surrogate for understanding the therapeutic potential and cellular effects of targeting this enzyme.[1][2][3]
This document is intended for researchers, scientists, and drug development professionals interested in the role of HSD17B13 in liver disease and the therapeutic strategy of its inhibition.
Executive Summary
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in hepatocytes.[4][5] Genetic studies have strongly linked loss-of-function variants in the HSD17B13 gene to a reduced risk of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and subsequent fibrosis and cirrhosis. This has positioned HSD17B13 as a promising therapeutic target. Inhibitors of HSD17B13, such as BI-3231, aim to replicate this protective phenotype pharmacologically. The core mechanism of action involves the direct enzymatic inhibition of HSD17B13, leading to downstream effects on lipid metabolism, cellular stress, and inflammatory signaling within hepatocytes. This guide elucidates these mechanisms, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action of HSD17B13 and its Inhibition
HSD17B13 is localized to the surface of lipid droplets within hepatocytes.[1] Its expression is upregulated by the Liver X Receptor-α (LXRα) via the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcriptional regulator of lipid metabolism.[1][6] The enzyme is known to possess retinol dehydrogenase (RDH) activity, converting retinol to retinaldehyde.[6] Overexpression of HSD17B13 is associated with increased lipid droplet accumulation.[6]
The inhibition of HSD17B13 by a small molecule like BI-3231 directly blocks its enzymatic activity. The binding of BI-3231 to human HSD17B13 has been shown to be dependent on the presence of the cofactor NAD+.[2][7] By neutralizing the enzyme's function, the inhibitor mitigates the downstream pathological effects associated with its activity, particularly under conditions of lipotoxic stress.
Signaling Pathway
The signaling pathway involving HSD17B13 in hepatocytes is centered on lipid metabolism and its consequences. The following diagram illustrates the key players and the intervention point for an inhibitor like BI-3231.
Quantitative Data for BI-3231
The efficacy and selectivity of BI-3231 have been quantified through various in vitro assays. The data is summarized below.
Table 1: In Vitro Potency and Selectivity of BI-3231
| Target Enzyme | Assay Type | Substrate | IC₅₀ / Kᵢ | Selectivity | Reference |
| Human HSD17B13 | Enzymatic | Estradiol | IC₅₀: 1 nM | >10,000x vs HSD17B11 | [1][3] |
| Mouse HSD17B13 | Enzymatic | Estradiol | IC₅₀: 13 nM | - | [3] |
| Human HSD17B13 | Cellular (HEK293) | Estradiol | Kᵢ: 56 nM | - | [2] |
| Human HSD17B11 | Enzymatic | Estradiol | IC₅₀: >10,000 nM | - | [1] |
Table 2: Effects of BI-3231 on Hepatocytes under Lipotoxic Stress
| Cell Type | Treatment | Outcome Measured | Result | Reference |
| HepG2 & Primary Mouse Hepatocytes | Palmitic Acid + BI-3231 | Triglyceride (TG) Accumulation | Significantly decreased vs. Palmitic Acid alone | [4][5] |
| HepG2 & Primary Mouse Hepatocytes | Palmitic Acid + BI-3231 | Mitochondrial Respiration | Increased / Restored vs. Palmitic Acid alone | [4][5] |
| HepG2 & Primary Mouse Hepatocytes | Palmitic Acid + BI-3231 | Hepatocyte Proliferation & Differentiation | Improved vs. Palmitic Acid alone | [4][5] |
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of HSD17B13 inhibitors in hepatocytes.
In Vitro HSD17B13 Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against recombinant HSD17B13.
Methodology:
-
Reagents: Recombinant human HSD17B13, Estradiol (substrate), NAD⁺ (cofactor), reaction buffer (e.g., 25 mM Tris pH 7.5), test compound (e.g., BI-3231) serially diluted in DMSO.
-
Procedure:
-
Add 6 µL of diluted recombinant HSD17B13 enzyme to each well of a 384-well microtiter plate containing pre-spotted test compounds.[2]
-
Incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate the enzymatic reaction by adding 6 µL of a substrate/cofactor mix containing estradiol and NAD⁺. Final concentrations should be at their determined Kₘ values.[2]
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile containing a stable isotope-labeled internal standard).
-
Analyze the formation of the product (estrone) using mass spectrometry (e.g., RapidFire-MS/MS).
-
Calculate percent inhibition relative to DMSO controls and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Hepatocyte Lipotoxicity Model
Objective: To assess the protective effects of an HSD17B13 inhibitor on hepatocytes subjected to fatty acid-induced lipotoxicity.
Methodology:
-
Cell Culture: Culture human (e.g., HepG2) or primary mouse hepatocytes in appropriate medium until they reach desired confluency.
-
Lipotoxicity Induction: Induce lipotoxicity by incubating the cells with a long-chain saturated fatty acid, typically palmitic acid (PA), complexed to bovine serum albumin (BSA). A typical concentration is 250-500 µM.[5]
-
Treatment: Co-incubate the cells with palmitic acid and the test compound (e.g., BI-3231) at various concentrations for 24-48 hours. A vehicle control (DMSO) group is run in parallel.
-
Endpoint Analysis:
-
Triglyceride Accumulation: Lyse the cells and measure intracellular triglyceride content using a commercially available colorimetric or fluorometric assay kit.
-
Cell Viability: Assess cell viability using an MTT or CellTiter-Glo assay to ensure observed effects are not due to cytotoxicity.
-
Mitochondrial Function: Measure cellular oxygen consumption rates (OCR) using a Seahorse XF Analyzer to assess mitochondrial respiratory function.
-
Gene Expression: Extract RNA and perform qRT-PCR to analyze the expression of genes related to fibrosis (e.g., ACTA2, COL1A1) and inflammation.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for the hepatocyte lipotoxicity model.
Conclusion
The inhibition of HSD17B13 in hepatocytes presents a targeted and genetically validated strategy for the treatment of NAFLD and NASH. The mechanism of action, exemplified by the inhibitor BI-3231, involves the direct blockade of the enzyme's retinol dehydrogenase activity on lipid droplets. This intervention leads to a reduction in hepatocyte triglyceride accumulation, restoration of mitochondrial function, and overall protection against lipotoxic injury.[4][5] The continued investigation of selective HSD17B13 inhibitors is a critical area of research for developing new therapies for chronic liver diseases.
References
- 1. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Xia & He Publishing [xiahepublishing.com]
- 7. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of HSD17B13 in NAFLD Pathogenesis
Introduction to HSD17B13 and NAFLD
Non-alcoholic fatty liver disease (NAFLD) represents a spectrum of conditions characterized by the accumulation of fat in the liver (hepatic steatosis) in individuals who consume little to no alcohol.[1] It is a leading cause of chronic liver disease globally.[2][3] The progression of NAFLD can lead to non-alcoholic steatohepatitis (NASH), an inflammatory form of the disease, which can advance to fibrosis, cirrhosis, and hepatocellular carcinoma (HCC).[2][4] The pathogenesis of NAFLD is complex, involving a combination of genetic and environmental factors.[3]
Recently, hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a key player in the pathogenesis of NAFLD.[5][6] HSD17B13 is a lipid droplet-associated protein expressed predominantly in the liver.[5][7] While increased expression of the wild-type protein is associated with the development of NAFLD, a landmark discovery revealed that genetic variants causing a loss of HSD17B13's enzymatic function confer significant protection against the progression to NASH and more severe liver outcomes.[4][8] This has positioned HSD17B13 as a promising therapeutic target for the treatment of chronic liver diseases.[1][5][8]
HSD17B13: Gene, Subcellular Localization, and Enzymatic Function
HSD17B13 is a member of the 17-beta hydroxysteroid dehydrogenase superfamily, which comprises enzymes involved in the metabolism of hormones, fatty acids, and bile acids.[6] Unlike other members of its family, HSD17B13's primary role appears to be in hepatic lipid metabolism.[6][7]
Subcellular Localization and Expression: HSD17B13 is a liver-enriched, hepatocyte-specific protein.[5][9] Within hepatocytes, it is specifically localized to the surface of lipid droplets (LDs), which are organelles responsible for storing neutral lipids.[4][5][10] This localization is critical for its function and requires specific domains within the protein, including the N-terminal hydrophobic domain (amino acids 22-28) and the region spanning amino acids 71-106.[10][11][12] Hepatic expression of HSD17B13 is significantly upregulated in patients with NAFLD compared to healthy individuals.[5][6][10] Its expression is regulated by the liver X receptor α (LXRα) in a manner dependent on the sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor in lipid metabolism.[4][5][13]
Enzymatic Activity and Substrates: The primary enzymatic function of HSD17B13 is as a retinol dehydrogenase (RDH), catalyzing the conversion of retinol (Vitamin A) to retinaldehyde.[4][5][10] This activity is dependent on its localization to lipid droplets and the presence of its cofactor, NAD+.[10][14] In addition to retinol, potential substrates include steroids and proinflammatory lipid mediators like leukotrienes.[2][4][15] The loss of this enzymatic activity is central to the protective effects observed with certain genetic variants.[4][10]
Genetic Variants of HSD17B13 and Protection Against NAFLD
Genome-wide association studies (GWAS) have robustly linked several single nucleotide polymorphisms (SNPs) in the HSD17B13 gene to a reduced risk of developing severe liver disease.[1][9]
Key Protective Variants:
-
rs72613567 (T>TA): This is the most well-characterized variant. It is a splice variant caused by the insertion of an adenine, which disrupts mRNA splicing.[4] This results in a truncated, unstable protein that lacks enzymatic activity.[4][16] This loss-of-function variant is strongly associated with protection against progression from simple steatosis to NASH, fibrosis, and cirrhosis.[2][4]
-
rs6834314 (A>G): This variant is in high linkage disequilibrium with rs72613567 and shows a similar pattern of association with NAFLD histology, including decreased inflammation and ballooning.[10][12][17] It has been linked to lower levels of plasma liver enzymes such as ALT, GGT, and ALP.[5][9]
-
rs62305723 (P260S): This missense mutation also results in a loss of enzymatic activity and is associated with decreased hepatocyte ballooning and inflammation.[9][10][12]
-
rs9992651 and rs13118664: These non-coding variants are also linked to a reduced risk of NAFLD development.[3][4]
The prevalence of the protective rs72613567 variant varies significantly among global populations, ranging from approximately 5% in individuals of African descent to 34% in East Asians.[2][4][15]
Data Presentation: Quantitative Association of HSD17B13 Variants with Liver Disease
| Genetic Variant | Population/Study Size | Associated Protection | Odds Ratio (OR) / Hazard Ratio (HR) | 95% Confidence Interval (CI) | Citation(s) |
| rs72613567:TA | 46,544 European individuals | Reduced risk of NASH cirrhosis (heterozygotes) | 0.74 | 0.60 - 0.93 | [4] |
| Reduced risk of NASH cirrhosis (homozygotes) | 0.51 | 0.31 - 0.85 | [4] | ||
| Reduced risk of any liver disease | 0.73 | 0.61 - 0.87 | [18] | ||
| Reduced risk of liver cirrhosis | 0.81 | 0.76 - 0.88 | [18] | ||
| Reduced risk of hepatocellular carcinoma (HCC) | 0.64 | 0.53 - 0.77 | [18] | ||
| Multi-ethnic Asian cohort | Lower incidence of liver-related complications (homozygous TA) | HR: 0.004 | 0.00 - 0.64 | [17] | |
| rs9992651 | 1,483 NAFLD patients | Reduced development of NAFLD | 0.74 | 0.671 - 0.826 | [3][4] |
| rs13118664 | 1,483 NAFLD patients | Reduced development of NAFLD | 0.74 | 0.667 - 0.821 | [3][4] |
| rs6834314:G | Multi-ethnic Asian cohort | Lower incidence of liver-related complications (homozygous G) | HR: 0.01 | 0.00 - 0.97 | [17] |
Pathogenic Role and Protective Mechanisms
The role of HSD17B13 in NAFLD is dichotomous: the wild-type protein promotes disease, while its inactivation is protective.
Pathogenic Role of Wild-Type HSD17B13: The expression of wild-type HSD17B13 is markedly increased in the livers of NAFLD patients.[6][9] Experimental overexpression of human HSD17B13 in mouse livers leads to accelerated lipid droplet biogenesis and significant neutral lipid accumulation.[5][6] This suggests that the active enzyme contributes to the development of steatosis, potentially by stabilizing intracellular triglyceride content or promoting de novo lipogenesis.[4][6]
Protective Mechanisms of Loss-of-Function Variants: The protective effect of HSD17B13 variants stems from the loss of their enzymatic function.[4][10][19] This inactivation does not typically reduce steatosis but rather halts the progression to more severe forms of liver injury.[20] The proposed mechanisms are multifaceted:
-
Reduced Inflammation and Cellular Injury: The primary protective mechanism appears to be the amelioration of inflammatory processes.[21] Carriers of loss-of-function variants exhibit significantly less hepatocyte ballooning, lobular and portal inflammation, and Mallory-Denk body formation.[10][12][21] This may be linked to the enzyme's role in metabolizing proinflammatory lipid mediators.[4]
-
Modulation of Pyrimidine Catabolism: Recent studies suggest that HSD17B13 inhibition protects against liver fibrosis by decreasing pyrimidine catabolism at the level of the enzyme dihydropyrimidine dehydrogenase.[22][23]
-
Alteration of the Hepatic Lipidome: The rs72613567 variant is associated with an enrichment of phospholipids in the liver, a feature opposite to that seen in choline-deficient models of liver injury.[20]
-
Interaction with Other Proteins: HSD17B13 physically interacts with adipose triglyceride lipase (ATGL) on the lipid droplet surface, which may regulate lipolysis.[13][24] It also interacts with the Golgi-associated protein Rab2A, facilitating lipid transfer for the secretion of very-low-density lipoprotein (VLDL).[25] Disruption of these interactions by inactive HSD17B13 could alter lipid trafficking and signaling.
Mandatory Visualization: Signaling and Metabolic Pathway
References
- 1. HSD17B13: A Potential Therapeutic Target for NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. escholarship.org [escholarship.org]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. origene.com [origene.com]
- 8. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target [mdpi.com]
- 9. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 16. news-medical.net [news-medical.net]
- 17. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 18. europeanreview.org [europeanreview.org]
- 19. researchgate.net [researchgate.net]
- 20. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease. — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 21. The protection conferred by HSD17B13 rs72613567 on hepatic fibrosis is likely mediated by lowering ballooning and portal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. embopress.org [embopress.org]
Hsd17B13-IN-25 and its Impact on Lipid Droplet Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and other chronic liver conditions. This liver-specific, lipid droplet-associated enzyme is implicated in the regulation of hepatic lipid homeostasis. Notably, loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma. This protective effect has spurred the development of small molecule inhibitors to therapeutically replicate this phenotype.
This technical guide focuses on Hsd17B13-IN-25, a known inhibitor of HSD17B13, and explores its effect on lipid droplet metabolism. Due to the limited publicly available data specifically for this compound, this document will also draw upon data from other well-characterized HSD17B13 inhibitors, such as BI-3231, to provide a comprehensive overview of the therapeutic potential and mechanism of action of inhibiting HSD17B13.
This compound: An Overview
This compound is a small molecule inhibitor of 17β-Hydroxysteroid dehydrogenases 13 (HSD17B13). While detailed studies on its specific effects on lipid droplet metabolism are not extensively published, its inhibitory action on HSD17B13 suggests a direct impact on hepatic lipid handling.
Quantitative Data on HSD17B13 Inhibition
The following table summarizes the available quantitative data for this compound and the more extensively studied inhibitor, BI-3231.
| Compound | Target | Assay | IC50 | Reference |
| This compound | HSD17B13 | Estradiol Conversion | <0.1 μM | MedChemExpress |
| BI-3231 | human HSD17B13 | Enzymatic Assay | 1 nM | Boehringer Ingelheim[1] |
| BI-3231 | mouse HSD17B13 | Enzymatic Assay | 13 nM | Boehringer Ingelheim[1] |
The Role of HSD17B13 in Lipid Droplet Metabolism
HSD17B13 is localized to the surface of lipid droplets in hepatocytes.[2][3] Its expression is upregulated in patients with NAFLD.[2] Overexpression of HSD17B13 in cellular and animal models leads to an increase in the number and size of lipid droplets, promoting lipid accumulation.[2] Conversely, inhibition or knockdown of HSD17B13 has been shown to be protective.
The precise enzymatic function of HSD17B13 is still under investigation, but it is known to possess retinol dehydrogenase activity.[3][4] Its role in lipid metabolism is thought to be multifaceted, potentially involving the metabolism of bioactive lipids and steroids that influence lipid droplet dynamics.
Effects of HSD17B13 Inhibition on Lipid Droplet Metabolism
Studies with the potent HSD17B13 inhibitor BI-3231 have provided valuable insights into the consequences of inhibiting this enzyme on hepatocyte lipid metabolism.
Reduction in Triglyceride Accumulation
In in vitro models of hepatocellular lipotoxicity, where hepatocytes are challenged with fatty acids like palmitic acid, treatment with BI-3231 significantly decreases the accumulation of triglycerides within lipid droplets.[5][6][7] This suggests that HSD17B13 activity is directly involved in the net storage of lipids in these organelles.
Restoration of Lipid Homeostasis
Inhibition of HSD17B13 with BI-3231 has been shown to improve overall lipid homeostasis in hepatocytes under lipotoxic stress.[5][6][7] This includes not only a reduction in triglyceride storage but also a broader normalization of the cellular lipid profile.
Enhancement of Mitochondrial Function
Interestingly, the beneficial effects of HSD17B13 inhibition extend beyond lipid droplets. Treatment with BI-3231 has been observed to increase mitochondrial respiratory function in hepatocytes.[5][6][7] This suggests a potential cross-talk between lipid droplet metabolism regulated by HSD17B13 and mitochondrial bioenergetics.
Signaling Pathways Involving HSD17B13
The expression and activity of HSD17B13 are integrated into key metabolic signaling pathways within the hepatocyte.
LXRα/SREBP-1c Pathway
The transcription of the HSD17B13 gene is induced by the Liver X Receptor alpha (LXRα) in a sterol regulatory element-binding protein 1c (SREBP-1c)-dependent manner.[3][4][8] LXRα is a master regulator of hepatic lipid metabolism, and its activation can lead to increased lipogenesis and lipid storage. The induction of HSD17B13 by this pathway suggests that HSD17B13 is a downstream effector of LXRα-mediated changes in lipid metabolism.
Figure 1: LXRα/SREBP-1c signaling pathway leading to HSD17B13 expression and its inhibition.
Rab2A-Mediated Golgi-Lipid Droplet Interaction
Recent research has uncovered a novel role for HSD17B13 in the secretion of very-low-density lipoproteins (VLDL). The Golgi-localized protein Rab2A binds to HSD17B13 on the surface of lipid droplets, facilitating the interaction between these two organelles.[9] This interaction is crucial for the transfer of lipids from lipid droplets to the Golgi for the assembly and secretion of VLDL.[9] This finding suggests that HSD17B13 may act as a scaffold protein in addition to its enzymatic role.
Figure 2: Role of HSD17B13 in Rab2A-mediated Golgi-lipid droplet interaction for VLDL secretion.
Experimental Protocols
The following are representative protocols for studying the effects of HSD17B13 inhibitors on lipid droplet metabolism in hepatocytes.
In Vitro Lipotoxicity Model
Objective: To assess the effect of an HSD17B13 inhibitor on lipid accumulation in hepatocytes under lipotoxic conditions.
Cell Lines: Human hepatoma cell lines (e.g., HepG2, Huh7) or primary hepatocytes.
Materials:
-
This compound or other HSD17B13 inhibitor (e.g., BI-3231)
-
Palmitic acid (PA)
-
Bovine serum albumin (BSA), fatty acid-free
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-buffered saline (PBS)
-
Lipid staining dye (e.g., Nile Red or BODIPY 493/503)
-
Triglyceride quantification kit
-
Cell viability assay (e.g., MTT or CellTiter-Glo)
Procedure:
-
Preparation of PA-BSA Complex:
-
Dissolve palmitic acid in ethanol.
-
Prepare a BSA solution in serum-free medium.
-
Add the palmitic acid solution to the BSA solution while stirring at 37°C to create a PA-BSA complex.
-
-
Cell Culture and Treatment:
-
Seed hepatocytes in appropriate culture plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for a few hours before treatment.
-
Pre-treat the cells with various concentrations of the HSD17B13 inhibitor for 1-2 hours.
-
Add the PA-BSA complex to the medium to induce lipotoxicity. Include a vehicle control (BSA only) and a positive control (PA-BSA without inhibitor).
-
Incubate for 16-24 hours.
-
-
Analysis:
-
Lipid Droplet Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Stain with Nile Red or BODIPY 493/503.
-
Visualize and quantify lipid droplets using fluorescence microscopy or a high-content imaging system.
-
-
Triglyceride Quantification:
-
Lyse the cells and measure the total protein concentration.
-
Quantify the intracellular triglyceride content using a commercial kit.
-
Normalize triglyceride levels to the total protein concentration.
-
-
Cell Viability:
-
Assess cell viability using a standard assay to ensure that the observed effects are not due to cytotoxicity of the inhibitor.
-
-
Figure 3: Experimental workflow for assessing HSD17B13 inhibitor effects in a lipotoxicity model.
HSD17B13 Enzymatic Assay
Objective: To determine the in vitro potency of an HSD17B13 inhibitor.
Materials:
-
Recombinant human HSD17B13 protein
-
Substrate (e.g., estradiol or retinol)
-
Cofactor (NAD+)
-
Assay buffer
-
This compound or other test compounds
-
Detection system (e.g., LC-MS/MS to measure product formation or a coupled enzyme system to measure NADH production)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NAD+, and recombinant HSD17B13 enzyme.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding the substrate.
-
Incubate at a controlled temperature for a specific time.
-
Stop the reaction.
-
Detect the product formation or NADH production using a suitable method.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value.[10]
Conclusion
This compound and other inhibitors of HSD17B13 represent a promising therapeutic strategy for NAFLD and related liver diseases. By targeting a key protein involved in hepatic lipid droplet metabolism, these compounds have the potential to ameliorate the lipotoxicity that drives disease progression. The available data, primarily from the well-characterized inhibitor BI-3231, demonstrate that inhibition of HSD17B13 can effectively reduce triglyceride accumulation, restore lipid homeostasis, and enhance mitochondrial function in hepatocytes. Further research into the specific effects of this compound and the continued development of potent and selective HSD17B13 inhibitors will be crucial in translating the genetic validation of this target into a novel therapy for patients with chronic liver disease.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Guide: A Framework for Assessing HSD17B13 Target Engagement in Liver Cells
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in hepatocytes.[1][2] Genetic studies have shown that loss-of-function variants of HSD17B13 are associated with a reduced risk of progression from simple steatosis to non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[1][3] This makes HSD17B13 a compelling therapeutic target for the treatment of non-alcoholic fatty liver disease (NAFLD) and other chronic liver conditions.[4][5][6] The development of small molecule inhibitors against HSD17B13, such as the conceptual Hsd17B13-IN-25, requires rigorous validation of target engagement within the relevant cellular context. This guide provides a comprehensive framework of experimental protocols and data interpretation strategies to confirm that a novel inhibitor directly binds to HSD17B13 in liver cells and elicits a functional response consistent with its proposed mechanism of action.
The Role of HSD17B13 in Liver Pathophysiology
HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and bile acids.[4][7] Its expression is highly enriched in the liver, where it localizes to the surface of lipid droplets.[2][3] Overexpression of HSD17B13 has been shown to increase the number and size of lipid droplets in hepatocytes.[3] The expression of HSD17B13 is regulated by the liver X receptor α (LXRα) via the sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor in lipid metabolism.[2][3][8] The protective nature of loss-of-function variants suggests that inhibiting HSD17B13's enzymatic activity is a promising strategy to mitigate liver damage.[9]
Biochemical Potency and Selectivity
The initial step in characterizing a novel inhibitor like this compound is to determine its potency and selectivity using a biochemical assay. This establishes the direct interaction with the purified enzyme.
Quantitative Data: Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a critical parameter. It is also crucial to assess selectivity against closely related homologs, such as HSD17B11, to minimize potential off-target effects.[10]
| Compound | Target | Substrate | IC50 (nM) | Assay Type |
| This compound | Human HSD17B13 | β-estradiol | 2.5 | Enzyme Inhibition |
| This compound | Human HSD17B11 | Estrone | > 10,000 | Enzyme Inhibition |
| BI-3231 (Reference) | Human HSD17B13 | β-estradiol | 5.0 | Enzyme Inhibition |
Experimental Protocol: HSD17B13 Enzyme Inhibition Assay
This protocol describes a representative fluorescence-based assay to measure the conversion of a substrate by purified HSD17B13.
-
Reagents and Materials:
-
Purified, recombinant human HSD17B13 protein.
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 1 mM DTT, 0.01% BSA.
-
Cofactor: NAD+ (Nicotinamide adenine dinucleotide).
-
Substrate: β-estradiol.
-
Detection Reagent: Fluorescence-based NAD+/NADH detection kit.
-
Test Compound (this compound) serially diluted in DMSO.
-
384-well assay plates (black, low-volume).
-
-
Procedure:
-
Add 2 µL of Assay Buffer containing HSD17B13 enzyme to each well of a 384-well plate.
-
Add 20 nL of test compound from the DMSO dilution plate.
-
Incubate the plate for 30 minutes at room temperature to allow compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 2 µL of a substrate/cofactor mix (β-estradiol and NAD+).
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction and develop the signal by adding 4 µL of the detection reagent.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Read the fluorescence intensity on a compatible plate reader.
-
-
Data Analysis:
-
Normalize the data to high (no inhibitor) and low (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of inhibitor concentration.
-
Calculate the IC50 value using a four-parameter logistic fit.
-
Cellular Target Engagement Confirmation
Confirming that an inhibitor binds to its target in the complex environment of a living cell is paramount. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose, as it directly measures the stabilization of a target protein by a ligand.[11][12]
Quantitative Data: Thermal Shift
The aggregation temperature (Tagg) is the temperature at which 50% of the protein has denatured and precipitated. A positive thermal shift (ΔTagg) indicates stabilization and thus, direct binding.
| Condition | Cell Line | Tagg (°C) | ΔTagg (°C) |
| Vehicle (DMSO) | HepG2 | 52.5 | - |
| This compound (10 µM) | HepG2 | 57.0 | +4.5 |
Experimental Protocol: High-Throughput CETSA using AlphaLISA
This protocol is adapted for a higher-throughput format than traditional Western blotting.[13][14]
-
Cell Culture and Treatment:
-
Culture HepG2 cells to ~80% confluency.
-
Harvest and resuspend cells in PBS at a concentration of 10 million cells/mL.
-
Treat cells with the test compound (e.g., 10 µM this compound) or vehicle (DMSO) and incubate for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Aliquot 50 µL of the cell suspension into PCR tubes for each temperature point.
-
Heat the tubes for 5 minutes at a range of temperatures (e.g., 45°C, 48°C, 51°C, 55°C, 58°C, 62°C, 65°C, 69°C) using a thermal cycler.[12]
-
Cool tubes on ice immediately for 3 minutes.
-
-
Lysis and Separation:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Quantification by AlphaLISA (AlphaLISA SureFire Ultra):
-
Add a portion of the supernatant to a 384-well ProxiPlate.
-
Add the AlphaLISA Acceptor bead mix (containing anti-HSD17B13 antibody) and incubate.
-
Add the Donor bead mix (streptavidin-coated, to bind the biotinylated antibody on the acceptor bead) and incubate in the dark.
-
Read the plate on an EnVision or similar reader capable of AlphaScreen detection. The signal is proportional to the amount of soluble HSD17B13.
-
-
Data Analysis:
-
For each treatment group, normalize the signal at each temperature to the signal from the unheated (37°C) sample.
-
Plot the normalized signal (%) versus temperature to generate melting curves.
-
Determine the Tagg for each curve by fitting to a sigmoidal dose-response equation.
-
Cellular Functional Assays
Demonstrating target engagement must be linked to a functional consequence in the cell. Given HSD17B13's role in lipid metabolism, a key functional assay is to measure its impact on lipid accumulation in hepatocytes.
Quantitative Data: Inhibition of Lipid Accumulation
The half-maximal effective concentration (EC50) measures the compound's potency in a functional cellular assay.
| Assay | Cell Line | Inducer | EC50 (µM) | Endpoint |
| Lipid Accumulation | HepG2 | Oleic Acid (1 mM) | 0.5 | Nile Red Staining |
Experimental Protocol: Oleic Acid-Induced Lipid Accumulation
-
Cell Culture:
-
Seed HepG2 cells in a 96-well, clear-bottom, black plate and allow them to adhere overnight.
-
-
Compound Treatment and Lipid Loading:
-
Pre-treat the cells with serially diluted this compound for 2 hours.
-
Induce lipid accumulation by adding media containing 1 mM oleic acid (complexed to BSA) to each well. Include vehicle-only and oleic acid-only controls.
-
Incubate for 24 hours.
-
-
Staining and Imaging:
-
Wash cells gently with PBS.
-
Fix the cells with 4% paraformaldehyde for 20 minutes.
-
Wash again with PBS.
-
Stain lipid droplets by adding a solution of Nile Red (1 µg/mL) and Hoechst 33342 (for nuclear counterstaining) for 15 minutes.
-
Wash cells to remove excess dye.
-
-
Quantification:
-
Image the plate using a high-content imaging system.
-
Use image analysis software to identify cells (via Hoechst stain) and quantify the total fluorescence intensity of the Nile Red signal per cell.
-
-
Data Analysis:
-
Normalize the Nile Red intensity to the cell count for each well.
-
Calculate the percent reduction in lipid accumulation relative to the oleic acid-only control.
-
Plot the percent reduction against inhibitor concentration to determine the EC50 value.
-
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 6. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders [xiahepublishing.com]
- 9. mdpi.com [mdpi.com]
- 10. google.com [google.com]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
HSD17B13: A Promising Therapeutic Target for Nonalcoholic Steatohepatitis (NASH)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by liver inflammation and damage, which can progress to cirrhosis and hepatocellular carcinoma. With no currently approved therapies, there is a critical need for novel therapeutic targets. Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a liver-enriched, lipid droplet-associated protein, has emerged as a compelling target. Human genetic studies have robustly demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a significantly reduced risk of NASH and its progression. This protective genetic evidence provides a strong rationale for the development of HSD17B13 inhibitors as a therapeutic strategy for NASH. This technical guide provides a comprehensive overview of HSD17B13, including its role in NASH pathogenesis, quantitative data from key studies, detailed experimental protocols, and the current landscape of therapeutic development.
Introduction to HSD17B13
HSD17B13 is a member of the hydroxysteroid 17-beta dehydrogenase superfamily, primarily expressed in hepatocytes and localized to the surface of lipid droplets.[1][2] Its expression is markedly upregulated in the livers of patients with NAFLD.[3][4] While its precise physiological function is still under investigation, it is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde, and is implicated in hepatic lipid homeostasis.[5][6]
The therapeutic interest in HSD17B13 is largely driven by human genetics. A splice variant, rs72613567:TA, which leads to a loss of HSD17B13 function, has been consistently associated with protection against the progression of NAFLD to NASH, fibrosis, and cirrhosis.[1][7] This naturally occurring "human knockout" model suggests that inhibiting HSD17B13 activity could be a safe and effective therapeutic approach.
Role in NASH Pathogenesis
HSD17B13 is believed to contribute to NASH progression through several mechanisms:
-
Hepatic Lipid Metabolism: Overexpression of HSD17B13 in hepatocytes leads to an increase in the number and size of lipid droplets.[8] It is thought to play a role in lipid droplet dynamics and triglyceride storage.[8]
-
Signaling Pathways: The expression of HSD17B13 is induced by the liver X receptor α (LXRα) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key regulator of lipogenesis.[8] This suggests HSD17B13 may be part of a feed-forward loop that promotes lipid accumulation in the liver.[8]
-
Retinol Metabolism: HSD17B13's retinol dehydrogenase activity may influence retinoid signaling in the liver, which is known to be dysregulated in NAFLD.[6][8] There is also evidence of an interplay between HSD17B13 and another key genetic factor in NAFLD, PNPLA3, in modulating retinol metabolism.[8][9]
-
Inflammation and Fibrosis: Loss-of-function variants of HSD17B13 are associated with reduced lobular inflammation and fibrosis.[1] The mechanism is not fully elucidated but may be linked to alterations in lipid metabolism and subsequent lipotoxicity-induced inflammatory responses.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on HSD17B13, providing a basis for its validation as a therapeutic target.
Table 1: Protective Effect of HSD17B13 Genetic Variants on Liver Disease Risk
| Genetic Variant | Population | Outcome | Risk Reduction (Odds Ratio [OR] or Hazard Ratio [HR]) | Citation(s) |
| rs72613567:TA (heterozygote) | European | Alcoholic Liver Disease | OR: 0.58 | [7] |
| rs72613567:TA (homozygote) | European | Alcoholic Liver Disease | OR: 0.47 | [7] |
| rs72613567:TA (heterozygote) | European | Nonalcoholic Liver Disease | OR: 0.83 | [7] |
| rs72613567:TA (homozygote) | European | Nonalcoholic Liver Disease | OR: 0.70 | [7] |
| rs72613567:TA (heterozygote) | European | Alcoholic Cirrhosis | OR: 0.58 | [7] |
| rs72613567:TA (homozygote) | European | Alcoholic Cirrhosis | OR: 0.27 | [7] |
| rs72613567:TA (heterozygote) | European | Nonalcoholic Cirrhosis | OR: 0.74 | [7] |
| rs72613567:TA (homozygote) | European | Nonalcoholic Cirrhosis | OR: 0.51 | [7] |
| rs72613567:TA allele | Multi-ethnic Asian | NAFLD | Adjusted OR: 0.59 | [10] |
| rs72613567:TA allele | Biopsy-proven NAFLD | NASH | OR: 0.612 | [1] |
| rs72613567:TA allele | Biopsy-proven NAFLD | Ballooning Degeneration | OR: 0.474 | [1] |
| rs72613567:TA allele | Biopsy-proven NAFLD | Lobular Inflammation | OR: 0.475 | [1] |
| rs72613567:TA allele | Biopsy-proven NAFLD | Fibrosis | OR: 0.590 | [1] |
Table 2: HSD17B13 Expression in NASH
| Comparison | Fold Change | p-value | Citation(s) |
| Hepatic HSD17B13 expression in NASH patients vs. healthy controls | 5.9-fold higher | p=0.003 | [6] |
| HSD17B13 IHC score in NASH vs. normal livers | 67.85 ± 1.37 vs. 49.74 ± 4.13 | Significant | [4] |
| HSD17B13 IHC score in cirrhosis vs. normal livers | 68.89 ± 1.71 vs. 49.74 ± 4.13 | Significant | [4] |
Table 3: Potency of HSD17B13 Inhibitors
| Inhibitor | Target | IC50 | Citation(s) |
| BI-3231 | Human HSD17B13 | 1 nM | [11] |
| BI-3231 | Mouse HSD17B13 | 13 nM | [11] |
| INI-822 | Human HSD17B13 | Low nM potency | [12] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate HSD17B13 function and the efficacy of its inhibitors.
HSD17B13 Retinol Dehydrogenase Activity Assay
This cell-based assay measures the conversion of retinol to retinaldehyde and retinoic acid.
Materials:
-
HEK293 cells
-
Expression vectors for HSD17B13 (wild-type and mutants) or empty vector control
-
All-trans-retinol (Toronto Research Chemicals)
-
Ethanol
-
High-performance liquid chromatography (HPLC) system
-
Protein quantification assay (e.g., BCA assay)
Protocol:
-
Seed HEK293 cells in triplicate one day prior to transfection.
-
Transfect cells with HSD17B13 expression plasmids or an empty vector control.
-
Add all-trans-retinol (final concentration of 2 or 5 µM) dissolved in ethanol to the culture medium. The final ethanol concentration should not exceed 0.5% (v/v).
-
Incubate the cells for 6 to 8 hours.
-
Harvest the cells and lyse them.
-
Separate retinaldehyde and retinoic acid from the cell lysates using normal-phase HPLC.
-
Quantify the retinoids using retinoid standards.
-
Normalize retinoid levels to the total protein concentration of the cell lysate.
-
Express results as relative values compared to the empty vector control.[2][5]
Western Blot for HSD17B13 Protein Expression in Liver Tissue
This protocol details the detection of HSD17B13 protein levels in liver tissue samples.
Materials:
-
Human or mouse liver tissue
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-HSD17B13 antibody (e.g., Thermo Fisher PA5-56063 for human, 1:300 dilution; Novus NBP3-04837 for mouse, 1:100 dilution).[13]
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Homogenize liver tissue in lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HSD17B13 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).[13][14]
In Vivo siRNA-mediated Knockdown of HSD17B13
This protocol describes the use of GalNAc-conjugated siRNA to specifically knockdown HSD17B13 expression in hepatocytes in vivo.
Materials:
-
GalNAc-conjugated siRNA targeting HSD17B13
-
Saline or appropriate vehicle for injection
-
Animal model (e.g., C57BL/6J mice)
-
Method for subcutaneous or intravenous injection
Protocol:
-
Synthesize or obtain GalNAc-conjugated siRNA targeting HSD17B13. The GalNAc ligand facilitates hepatocyte-specific uptake via the asialoglycoprotein receptor (ASGPR).
-
Dissolve the siRNA in a sterile, RNase-free vehicle suitable for in vivo administration.
-
Administer the siRNA to the animal model via subcutaneous or intravenous injection. Dosing and frequency will depend on the specific siRNA construct and experimental design.
-
At the desired time points post-injection, sacrifice the animals and harvest liver tissue.
-
Assess the knockdown efficiency by measuring HSD17B13 mRNA levels using qRT-PCR and protein levels using Western blotting (as described above).
NASH Animal Models
Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD):
-
Composition: Typically contains 60 kcal% fat, 0.1% methionine by weight, and is deficient in choline.[1]
-
Induction Period: Can induce steatohepatitis and fibrosis in as early as 6 weeks in C57BL/6J mice.[1] Shorter durations (e.g., 1 week) can model early-stage NASH with steatohepatitis but without significant fibrosis.[4][6]
-
Phenotype: Induces key features of human NASH, including steatosis, inflammation, and fibrosis, often without the severe weight loss seen in other models.[1]
Methionine and Choline-Deficient (MCD) Diet:
-
Composition: Lacks methionine and choline and typically contains a high amount of sucrose and a moderate amount of fat (e.g., 45% sucrose, 10% fat).[8]
-
Induction Period: Rapidly induces steatosis and inflammation within 2-4 weeks.[8][16]
-
Phenotype: Develops a robust NASH phenotype with inflammation and fibrosis. However, it is often associated with significant weight loss and a lack of insulin resistance, which are limitations in modeling human NASH.[3][5]
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).
HSD17B13 Signaling Pathway in NASH Pathogenesis
Caption: HSD17B13 signaling in NASH, involving LXRα/SREBP-1c, lipogenesis, and retinol metabolism.
Experimental Workflow for Evaluating HSD17B13 Inhibitors
Caption: Workflow for preclinical evaluation of HSD17B13 inhibitors, from in vitro to in vivo studies.
Logic Diagram for HSD17B13 as a Therapeutic Target
References
- 1. An improved mouse model that rapidly develops fibrosis in non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. One Week of CDAHFD Induces Steatohepatitis and Mitochondrial Dysfunction with Oxidative Stress in Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Methionine Content in a High-Fat and Choline-Deficient Diet on Body Weight Gain and the Development of Non-Alcoholic Steatohepatitis in Mice | PLOS One [journals.plos.org]
- 6. preprints.org [preprints.org]
- 7. Choosing Diet Based NASH Models [jax.org]
- 8. mdpi.com [mdpi.com]
- 9. Time-restricted feeding has a limited effect on hepatic lipid accumulation, inflammation and fibrosis in a choline-deficient high-fat diet-induced murine NASH model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. inipharm.com [inipharm.com]
- 13. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 15. RNAi In Vivo | Thermo Fisher Scientific - US [thermofisher.com]
- 16. researchgate.net [researchgate.net]
The Biological Function of HSD17B13 in Hepatic Steatosis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysteroid (17-beta) dehydrogenase 13 (HSD17B13), a liver-enriched and lipid droplet-associated protein, has emerged as a key player in the pathogenesis of non-alcoholic fatty liver disease (NAFLD). This technical guide provides a comprehensive overview of the biological function of HSD17B13 in hepatic steatosis, with a focus on its enzymatic activity, genetic variants, and role in the progression of liver disease. We summarize quantitative data from human genetic studies and preclinical models, detail relevant experimental protocols, and present signaling pathways and experimental workflows using validated visualization methods. This guide is intended to serve as a valuable resource for researchers and professionals in the field of liver diseases and drug development.
Introduction
Non-alcoholic fatty liver disease (NAFLD) represents a spectrum of liver disorders characterized by excessive fat accumulation in the liver (hepatic steatosis) in the absence of significant alcohol consumption. A subset of individuals with NAFLD develop non-alcoholic steatohepatitis (NASH), an inflammatory form of the disease that can progress to cirrhosis and hepatocellular carcinoma (HCC)[1][2]. The pathogenesis of NAFLD is complex, involving a combination of genetic and environmental factors[1].
Recently, genetic studies have identified HSD17B13 as a significant modulator of NAFLD progression[1][3]. HSD17B13 is a member of the 17-beta hydroxysteroid dehydrogenase superfamily and is predominantly expressed in the liver[4][5]. It localizes to the surface of lipid droplets within hepatocytes[5][6]. While its precise physiological function is still under investigation, it has been shown to possess retinol dehydrogenase (RDH) activity[7][8].
Intriguingly, loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to NASH and subsequent liver complications[1][2][4]. This has positioned HSD17B13 as a promising therapeutic target for the treatment of NAFLD and other chronic liver diseases[5]. This guide will delve into the molecular and cellular biology of HSD17B13, the quantitative impact of its genetic variants, and the experimental approaches used to elucidate its function.
Quantitative Data on HSD17B13 Genetic Variants and Liver Disease
Genetic association studies have provided robust quantitative data on the protective effects of specific HSD17B13 variants against the progression of NAFLD and other chronic liver diseases. The most studied variant is rs72613567, a splice variant that leads to a truncated, inactive protein[9].
Allele Frequencies of HSD17B13 rs72613567
The minor allele frequency of the protective rs72613567 variant varies significantly across different ethnic populations.
| Population | Minor Allele Frequency (%) | Reference |
| East Asian | 34 | [2][4] |
| European | 24 | [2][4] |
| South Asian | 16 | [2][4] |
| American (Admixed) | 16 | [2][4] |
| Hispanic/Latino | 7-10 | [10] |
| African | 5 | [2][4] |
Association of HSD17B13 Variants with NAFLD and Progression
The presence of loss-of-function HSD17B13 variants is associated with a reduced risk of developing more severe forms of liver disease.
| Disease Outcome | HSD17B13 Variant | Odds Ratio (OR) / Hazard Ratio (HR) | 95% Confidence Interval (CI) | Reference |
| NAFLD (Reduced Risk) | rs72613567 (Heterozygote) | 0.83 | 0.75-0.92 | [4] |
| NAFLD (Reduced Risk) | rs72613567 (Homozygote) | 0.70 | 0.57-0.87 | [4] |
| NASH Cirrhosis (Reduced Risk) | rs72613567 (Heterozygote) | 0.74 | 0.60-0.93 | [4] |
| NASH Cirrhosis (Reduced Risk) | rs72613567 (Homozygote) | 0.51 | 0.31-0.85 | [4] |
| Alcoholic Liver Disease (Reduced Risk) | rs72613567 (Heterozygote) | 0.58 | - | [5] |
| Alcoholic Liver Disease (Reduced Risk) | rs72613567 (Homozygote) | 0.47 | - | [5] |
| Alcoholic Cirrhosis (Reduced Risk) | rs72613567 (Heterozygote) | 0.58 | - | [5] |
| Alcoholic Cirrhosis (Reduced Risk) | rs72613567 (Homozygote) | 0.27 | - | [5] |
| Hepatocellular Carcinoma (Reduced Risk) | rs72613567 (Heterozygote) | 0.65 | - | [5] |
| Hepatocellular Carcinoma (Reduced Risk) | rs72613567 (Homozygote) | 0.28 | - | [5] |
| Cirrhosis (Alcohol-related, Reduced Risk) | rs72613567 | 0.79 | 0.72-0.88 | [11][12] |
| HCC (Alcohol-related, Reduced Risk) | rs72613567 | 0.77 | 0.68-0.89 | [11][12] |
| Inflammation (Reduced Risk) | rs6834314 | 0.77 | 0.60–0.99 | [7] |
| Ballooning (Reduced Risk) | rs6834314 | 0.67 | 0.51–0.87 | [7] |
Impact of HSD17B13 Knockdown in Preclinical Models
Studies in animal models have provided quantitative evidence for the role of HSD17B13 in hepatic steatosis.
| Intervention | Animal Model | Key Finding | Reference |
| shRNA-mediated knockdown | High-fat diet-fed obese mice | 45% decrease in liver triglycerides | [1][6] |
| shRNA-mediated knockdown | High-fat diet-fed obese mice | Significant decrease in serum ALT levels | [1][6][13] |
Signaling Pathways and Molecular Interactions
HSD17B13 is integrated into the complex network of hepatic lipid metabolism. Its expression is regulated by key transcription factors, and it interacts with other proteins involved in liver disease pathogenesis.
Caption: HSD17B13 signaling in hepatic steatosis.
The expression of HSD17B13 is induced by the liver X receptor alpha (LXRα) in a sterol regulatory element-binding protein 1c (SREBP-1c)-dependent manner[5]. HSD17B13 protein then localizes to lipid droplets and catalyzes the conversion of retinol to retinaldehyde[7][8]. The wild-type HSD17B13 protein is thought to contribute to the development of hepatic steatosis. Genetic variants of HSD17B13, particularly loss-of-function mutations, are associated with protection against the progression to more severe liver disease. There is also evidence of a genetic interaction between HSD17B13 and PNPLA3, another gene strongly associated with NAFLD, where protective HSD17B13 variants may mitigate the detrimental effects of the PNPLA3 I148M risk variant[11][12].
Experimental Protocols
This section details the methodologies for key experiments used to investigate the function of HSD17B13.
shRNA-Mediated Knockdown of HSD17B13 in Mice
This protocol describes the in vivo knockdown of Hsd17b13 in a high-fat diet (HFD)-induced mouse model of NAFLD.
-
shRNA Design and Validation:
-
Design short hairpin RNAs (shRNAs) targeting the mouse Hsd17b13 mRNA sequence.
-
Clone the shRNA sequences into a suitable viral vector, such as an adeno-associated virus (AAV) vector (e.g., AAV8).
-
Validate the knockdown efficiency of the shRNA constructs in vitro in a murine hepatocyte cell line overexpressing mouse Hsd17b13[6].
-
-
Animal Model:
-
Use male C57BL/6J mice.
-
Induce obesity and hepatic steatosis by feeding a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 12-16 weeks).
-
-
AAV-shRNA Administration:
-
Deliver the AAV-shRNA constructs (e.g., AAV8-shHsd17b13) or a control AAV (e.g., AAV8-scramble) to the mice via a single tail vein injection[14].
-
A typical dose would be in the range of 1 x 10^11 to 1 x 10^12 viral genomes per mouse.
-
-
Post-Injection Monitoring and Analysis:
-
Continue the HFD for an additional period (e.g., 4-6 weeks) post-injection.
-
Monitor body weight and food intake regularly.
-
At the end of the study, collect blood and liver tissue for analysis.
-
Measure serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels as markers of liver injury.
-
Quantify liver triglyceride content.
-
Perform histological analysis of liver sections (e.g., H&E and Sirius Red staining) to assess steatosis, inflammation, and fibrosis.
-
Confirm knockdown of Hsd17b13 mRNA and protein levels in the liver using qRT-PCR and Western blotting, respectively.
-
Caption: Workflow for shRNA-mediated knockdown of HSD17B13 in mice.
Retinol Dehydrogenase (RDH) Activity Assay
This cell-based assay is used to measure the enzymatic activity of HSD17B13.
-
Cell Culture and Transfection:
-
Use a human embryonic kidney cell line (e.g., HEK293) that has low endogenous RDH activity.
-
Transfect the cells with an expression vector encoding wild-type or mutant HSD17B13, or an empty vector as a negative control. A known RDH, such as RDH10, can be used as a positive control[7].
-
-
Substrate Treatment:
-
24-48 hours post-transfection, treat the cells with all-trans-retinol (the substrate) at a final concentration of 1-5 µM for a specified time (e.g., 8 hours)[7].
-
-
Retinoid Extraction and Analysis:
-
Harvest the cells and the culture medium.
-
Extract the retinoids (retinol, retinaldehyde, and retinoic acid) using a suitable organic solvent extraction method (e.g., with hexane or ethyl acetate).
-
Analyze and quantify the levels of retinaldehyde and retinoic acid (the products) using high-performance liquid chromatography (HPLC)[15].
-
-
Data Normalization:
-
Normalize the retinoid levels to the total protein concentration in the cell lysates to account for differences in cell number and transfection efficiency.
-
Immunofluorescence for Subcellular Localization
This protocol is used to visualize the localization of HSD17B13 to lipid droplets.
-
Cell Culture and Transfection:
-
Culture a human hepatocyte cell line (e.g., HepG2 or Huh7) on glass coverslips.
-
Transfect the cells with an expression vector encoding a fluorescently-tagged HSD17B13 (e.g., HSD17B13-GFP)[7].
-
-
Lipid Droplet Induction:
-
Induce the formation of lipid droplets by treating the cells with a mixture of oleic and palmitic acids (e.g., 200 µM each) for 24-48 hours[16].
-
-
Cell Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).
-
Stain the lipid droplets with a specific fluorescent dye, such as Nile Red or BODIPY 493/503.
-
If a non-tagged HSD17B13 construct is used, perform immunostaining with a primary antibody against HSD17B13 followed by a fluorescently-labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Image Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a confocal microscope.
-
Assess the co-localization of the HSD17B13 signal with the lipid droplet stain.
-
Conclusion
HSD17B13 is a critical regulator of hepatic lipid metabolism and a key factor in the progression of NAFLD. The wealth of genetic data, supported by preclinical studies, strongly indicates that inhibition of HSD17B13 activity is a promising therapeutic strategy for NASH and other chronic liver diseases. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the biology of HSD17B13 and to advance the development of novel therapies targeting this important enzyme. Further research is warranted to fully elucidate the precise molecular mechanisms by which HSD17B13 and its genetic variants influence the pathophysiology of hepatic steatosis and its progression to more severe liver disease.
References
- 1. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. biorxiv.org [biorxiv.org]
- 7. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. researchgate.net [researchgate.net]
- 12. dial.uclouvain.be [dial.uclouvain.be]
- 13. biorxiv.org [biorxiv.org]
- 14. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
HSD17B13-IN-25 and Retinol Dehydrogenase Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: HSD17B13 as a Therapeutic Target in Liver Disease
Hydroxysteroid (17β) dehydrogenase 13 (HSD17B13) is a member of the short-chain dehydrogenases/reductases (SDR) family, predominantly expressed in the liver.[1] The enzyme is localized to the surface of lipid droplets within hepatocytes, a key site for lipid and retinoid metabolism.[2][3] Emerging evidence has identified HSD17B13 as a critical player in the pathogenesis of chronic liver diseases, particularly non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[2][4]
Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease, including cirrhosis and hepatocellular carcinoma.[4] This protective effect is linked to the enzymatic function of the HSD17B13 protein. One of the key enzymatic activities attributed to HSD17B13 is its function as a retinol dehydrogenase.[4] This discovery has positioned HSD17B13 as a promising therapeutic target for the treatment of chronic liver diseases, with the inhibition of its enzymatic activity being a key strategy. This guide provides an in-depth overview of the retinol dehydrogenase activity of HSD17B13 and the methodologies for characterizing inhibitors such as Hsd17B13-IN-25.
The Role of HSD17B13 in Retinol Metabolism
HSD17B13 catalyzes the conversion of retinol (Vitamin A) to retinaldehyde.[4][5] This reaction is a crucial step in the overall pathway of retinoic acid synthesis. The enzymatic activity of HSD17B13 is dependent on its localization to lipid droplets and the availability of the cofactor NAD+.[6]
The liver is the central organ for vitamin A metabolism, and dysregulation of this process is implicated in liver disease.[4][5] Wild-type HSD17B13, through its retinol dehydrogenase activity, contributes to the local pool of retinaldehyde within hepatocytes. Loss-of-function variants of HSD17B13 lead to a reduction in this enzymatic activity.[4]
Regulation of HSD17B13 Expression: The LXRα/SREBP-1c Pathway
The expression of HSD17B13 in hepatocytes is regulated by the liver X receptor-α (LXRα) via the sterol regulatory element-binding protein-1c (SREBP-1c).[5] LXRα, a nuclear receptor involved in lipid metabolism, induces the expression of SREBP-1c, which in turn transcriptionally activates the HSD17B13 gene. Furthermore, HSD17B13 appears to promote the maturation of SREBP-1c, creating a positive feedback loop that can contribute to lipogenesis.[5]
Caption: Regulation of HSD17B13 expression by the LXRα/SREBP-1c pathway.
HSD17B13 Inhibition: A Therapeutic Strategy
Given that loss-of-function HSD17B13 variants are protective against liver disease progression, the pharmacological inhibition of HSD17B13's enzymatic activity is a compelling therapeutic approach.[4] A selective inhibitor, such as this compound, would aim to mimic the protective phenotype observed in individuals with these genetic variants. The primary goal of such an inhibitor is to reduce the retinol dehydrogenase activity of HSD17B13, thereby modulating retinoid metabolism and its downstream effects in the liver.
Characterization of HSD17B13 Inhibitors
The development of potent and selective HSD17B13 inhibitors requires robust in vitro and cell-based assays to determine their efficacy. While specific data for "this compound" is not publicly available, this section outlines the standard experimental protocols and data presentation for characterizing such a compound.
Quantitative Data Presentation
The inhibitory activity of a compound like this compound is typically summarized in tables detailing its potency against the target enzyme.
Table 1: In Vitro Inhibition of HSD17B13 Retinol Dehydrogenase Activity
| Compound | IC50 (nM) | Assay Conditions |
| This compound | [Example Value: 50] | Recombinant human HSD17B13, 10 µM retinol, 1 mM NAD+, 30 min incubation at 37°C |
| Control Compound | [Example Value] | Same as above |
Table 2: Cell-Based Inhibition of HSD17B13 Activity
| Compound | Cellular IC50 (nM) | Cell Line | Assay Endpoint |
| This compound | [Example Value: 200] | HEK293 cells overexpressing HSD17B13 | Reduction of retinaldehyde formation |
| Control Compound | [Example Value] | Same as above | Same as above |
Experimental Protocols
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant HSD17B13.
Materials:
-
Recombinant human HSD17B13 protein
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
All-trans-retinol (substrate)
-
NAD+ (cofactor)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well assay plates
-
Plate reader capable of measuring NADH fluorescence or absorbance
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, NAD+, and the diluted test compound.
-
Add the recombinant HSD17B13 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding all-trans-retinol to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a quenching agent).
-
Measure the production of NADH, which is directly proportional to the enzyme activity. This can be done by measuring the increase in fluorescence (Excitation: 340 nm, Emission: 460 nm) or absorbance at 340 nm.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Objective: To assess the potency of a test compound in a cellular environment.
Materials:
-
HEK293 or other suitable cells stably overexpressing human HSD17B13.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
All-trans-retinol.
-
Test compound (e.g., this compound).
-
Lysis buffer.
-
HPLC system for the quantification of retinaldehyde.
Procedure:
-
Seed the HSD17B13-expressing cells in 24-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compound for a specified duration (e.g., 1-2 hours).
-
Add all-trans-retinol to the cell culture medium and incubate for a further period (e.g., 4-8 hours).
-
Wash the cells with PBS and lyse them.
-
Extract the retinoids from the cell lysate using an organic solvent (e.g., hexane).
-
Evaporate the solvent and reconstitute the sample in a mobile phase compatible with HPLC.
-
Quantify the amount of retinaldehyde produced using a validated HPLC method with UV detection.
-
Calculate the percent inhibition of retinaldehyde formation for each compound concentration compared to the vehicle-treated control.
-
Determine the cellular IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow for Inhibitor Characterization
The process of identifying and characterizing an HSD17B13 inhibitor follows a logical workflow, from initial screening to detailed cellular analysis.
Caption: Workflow for the identification and characterization of HSD17B13 inhibitors.
Conclusion
HSD17B13 has emerged as a key therapeutic target for chronic liver diseases due to the protective effects observed with its loss-of-function genetic variants. The retinol dehydrogenase activity of HSD17B13 is a central aspect of its pathological role in the liver. The development of potent and selective inhibitors, exemplified by the hypothetical this compound, represents a promising strategy to replicate the benefits of genetic inactivation of HSD17B13. The experimental protocols and workflows detailed in this guide provide a framework for the robust characterization of such inhibitors, paving the way for novel therapies for NAFLD and other progressive liver diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
The Role of HSD17B13 Inhibition in Mitigating Liver Fibrosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated protein predominantly expressed in the liver, has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH), which is a major driver of liver fibrosis.[1][2][3] Compelling human genetic evidence demonstrates that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including a lower incidence of fibrosis, cirrhosis, and hepatocellular carcinoma.[4][5][6] This protective effect has spurred the development of therapeutic strategies aimed at inhibiting HSD17B13 activity to replicate this genetic advantage and halt the progression of liver fibrosis. This guide provides a comprehensive overview of the current understanding of HSD17B13, its role in liver pathology, and the therapeutic potential of its inhibition.
Genetic Validation of HSD17B13 as a Therapeutic Target
The foundation for targeting HSD17B13 rests on robust human genetic data. Multiple genome-wide association studies (GWAS) have identified single nucleotide polymorphisms (SNPs) in the HSD17B13 gene that are strongly associated with protection from various chronic liver diseases.[3][5] The most well-characterized of these is the rs72613567:TA variant, a splice-donor variant that leads to the production of a truncated, enzymatically inactive protein.[7]
Carriers of this loss-of-function allele exhibit a significantly lower risk of developing both alcoholic and non-alcoholic fatty liver disease.[5] Meta-analyses have quantified this protective effect, demonstrating a substantial reduction in the odds of developing any liver disease, cirrhosis, and hepatocellular carcinoma.[8] The consistent and reproducible nature of these findings across diverse populations provides strong validation for HSD17B13 as a therapeutic target.[9] The logic is straightforward: pharmacologically inhibiting HSD17B13 could mimic the protective effects observed in individuals with genetic variants that naturally inactivate the enzyme.[10]
Quantitative Data from Human Genetic Studies
The following tables summarize the protective associations of key HSD17B13 genetic variants with various liver diseases and histological features of NAFLD.
| Genetic Variant | Associated Liver Disease | Population | Odds Ratio (OR) / Risk Reduction | Citation |
| rs72613567:TA | Any Liver Disease | Meta-analysis (n=564,702) | Pooled OR = 0.73 (95% CI = 0.61-0.87) | [8] |
| Liver Cirrhosis | Meta-analysis (n=559,834) | Pooled OR = 0.81 (95% CI = 0.76-0.88) | [8] | |
| Hepatocellular Carcinoma (HCC) | Meta-analysis (n=183,179) | Pooled OR = 0.64 (95% CI = 0.53-0.77) | [8] | |
| Alcoholic Liver Disease (Homozygotes) | European descent (n=46,544) | 53% reduced risk | [5] | |
| NAFLD (Homozygotes) | European descent (n=46,544) | 30% reduced risk | [5] | |
| Alcoholic Liver Disease (Heterozygotes) | European descent | 42% reduced risk | [1] | |
| Alcoholic Cirrhosis (Heterozygotes) | European descent | 42% reduced risk | [1] | |
| Alcoholic Cirrhosis (Homozygotes) | European descent | 73% reduced risk | [1] | |
| NAFLD (Heterozygotes) | European descent | 17% reduced risk | [4] | |
| NASH Cirrhosis (Heterozygotes) | European descent | 26% reduced risk | [4] | |
| NAFLD (Homozygotes) | European descent | 30% reduced risk | [4] | |
| NASH Cirrhosis (Homozygotes) | European descent | 49% reduced risk | [4] | |
| rs6834314 (A > G) | Recurrent NAFLD post-transplant | NASH transplant recipients | OR = 0.11 (95% CI = 0.01-0.88) | [4] |
| rs9992651 (G > A) | NAFLD | Histologically-confirmed NAFLD (n=1,483) | OR = 0.74 (95% CI = 0.671–0.826) | [4][6] |
| rs13118664 | NAFLD | Histologically-confirmed NAFLD (n=1,483) | OR = 0.74 (95% CI = 0.667–0.821) | [4][6] |
| Genetic Variant | Histological Feature of NAFLD | Observation | Citation |
| rs72613567:TA | Inflammation | Decreased | [4][8] |
| Fibrosis | Decreased | [4][8] | |
| Disease Severity | Milder | [4][8] | |
| Ballooning | Decreased | [4] | |
| Mallory-Denk bodies | Decreased | [4] |
Proposed Mechanisms of HSD17B13 Action and the Impact of Inhibition
HSD17B13 is a member of the 17-beta-hydroxysteroid dehydrogenase family and is known to be associated with lipid droplets within hepatocytes.[3][11] Its precise enzymatic function and natural substrates are still under active investigation, but it is understood to play a role in lipid and retinol metabolism.[4][12]
Signaling Pathways and Cellular Interactions
Overexpression of HSD17B13 has been shown to promote the accumulation of lipid droplets in the liver.[3][11] The expression of HSD17B13 is induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key regulator of lipogenesis.[4] This suggests a potential positive feedback loop where HSD17B13 contributes to hepatic lipogenesis.[4]
Recent studies have elucidated a potential mechanism linking HSD17B13 in hepatocytes to the activation of hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis.[13][14] Catalytically active HSD17B13 appears to drive a signaling axis involving transforming growth factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine, leading to the paracrine activation of HSCs.[13][14] Inhibition of HSD17B13 is therefore hypothesized to disrupt this communication and thereby reduce HSC activation and subsequent collagen deposition.
Another proposed mechanism involves the regulation of pyrimidine catabolism.[15][16][17] Studies in both humans carrying the protective genetic variant and in mouse models with Hsd17b13 knockdown have shown that the protection against liver fibrosis is associated with decreased pyrimidine catabolism.[16][17][18] Pharmacological inhibition of this pathway has been shown to phenocopy the protective effects of HSD17B13 inhibition.[16][17]
Furthermore, HSD17B13 is suggested to have retinol dehydrogenase (RDH) activity.[19] Retinoids are known to play a role in the activation of HSCs, and by modulating retinol metabolism, HSD17B13 may influence the fibrogenic process.[19] The loss-of-function variants of HSD17B13 have been shown to be devoid of this enzymatic activity.[19]
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. escholarship.org [escholarship.org]
- 7. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders [xiahepublishing.com]
- 8. europeanreview.org [europeanreview.org]
- 9. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 13. biorxiv.org [biorxiv.org]
- 14. biorxiv.org [biorxiv.org]
- 15. Inhibition of <i>HSD17B13</i> protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic st… [ouci.dntb.gov.ua]
- 16. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Protective Role of HSD17B13 Genetic Variants and the Therapeutic Promise of Its Inhibition in Chronic Liver Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme highly expressed in the liver, has emerged as a critical regulator of hepatic lipid metabolism and a key player in the pathogenesis of chronic liver diseases. The discovery of loss-of-function genetic variants in the HSD17B13 gene that confer significant protection against non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease has galvanized the development of therapeutic inhibitors. This guide provides an in-depth overview of HSD17B13's biological function, the robust genetic evidence supporting it as a therapeutic target, and the current landscape of inhibitor development, complete with detailed experimental methodologies for preclinical evaluation.
HSD17B13: A Liver-Specific Lipid Droplet Enzyme
HSD17B13 is a member of the 17-beta-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and bile acids.[1] However, HSD17B13 is unique in that its expression is almost exclusively restricted to hepatocytes.[2] Within the hepatocyte, it localizes to the surface of lipid droplets, the organelles responsible for storing neutral lipids.[2]
The primary enzymatic function of HSD17B13 is thought to be a retinol dehydrogenase, catalyzing the NAD+-dependent conversion of retinol to retinaldehyde.[1] Its expression is upregulated in patients with NAFLD and is induced by the liver X receptor α (LXRα) via the sterol regulatory element-binding protein 1c (SREBP-1c), a master regulator of lipogenesis.[1] Overexpression of HSD17B13 in animal models promotes hepatic lipid accumulation, suggesting a direct role in the progression of steatosis.[3]
Protective Genetic Variants of HSD17B13
Genome-wide association studies (GWAS) have identified several single nucleotide polymorphisms (SNPs) in the HSD17B13 gene that are strongly associated with a reduced risk of developing and progressing through the stages of chronic liver disease.
The most well-characterized of these is the rs72613567:TA variant. This is a splice variant that results in the insertion of an adenine, leading to a truncated, unstable, and enzymatically inactive protein.[1] Carriers of this loss-of-function allele are protected from a spectrum of liver pathologies. The protective effects are dose-dependent, with homozygous carriers showing greater risk reduction than heterozygous carriers.
Table 1: Protective Effects of the HSD17B13 rs72613567:TA Variant on Chronic Liver Diseases
| Disease/Outcome | Population | Comparison | Odds Ratio (OR) / Hazard Ratio (HR) | 95% Confidence Interval (CI) | Citation |
| Alcoholic Liver Disease | European | Heterozygotes vs. Non-carriers | 0.58 (OR) | 0.42 - 0.80 | [4] |
| European | Homozygotes vs. Non-carriers | 0.47 (OR) | 0.23 - 0.97 | [4] | |
| Alcoholic Cirrhosis | European | Heterozygotes vs. Non-carriers | 0.58 (OR) | 0.39 - 0.86 | [4] |
| European | Homozygotes vs. Non-carriers | 0.27 (OR) | 0.09 - 0.85 | [4] | |
| Nonalcoholic Liver Disease | European | Heterozygotes vs. Non-carriers | 0.83 (OR) | 0.75 - 0.92 | [4] |
| European | Homozygotes vs. Non-carriers | 0.70 (OR) | 0.57 - 0.87 | [4] | |
| Nonalcoholic Cirrhosis | European | Heterozygotes vs. Non-carriers | 0.74 (OR) | 0.60 - 0.93 | [4] |
| European | Homozygotes vs. Non-carriers | 0.51 (OR) | 0.31 - 0.85 | [4] | |
| Progression to NASH | NAFLD Patients | Homozygotes vs. Non-carriers | 0.48 (OR) | 0.33 - 0.70 | [4] |
| Progression to Fibrosis | NAFLD Patients | Homozygotes vs. Non-carriers | 0.39 (OR) | 0.25 - 0.61 | [4] |
| Hepatocellular Carcinoma | Alcohol Misusers | Allelic Association | 0.77 (OR) | 0.68 - 0.89 | [5][6] |
| Liver-Related Complications | Asian NAFLD Cohort | Homozygotes vs. Non-carriers | 0.004 (HR) | 0.00 - 0.64 | [7] |
Other variants, such as rs6834314, are also associated with protection against liver damage and often in linkage disequilibrium with rs72613567.[7] Intriguingly, the protective HSD17B13 variants can attenuate the risk conferred by other genetic risk factors, such as the PNPLA3 I148M mutation.[5]
Proposed Mechanism of HSD17B13 Action and Protection
The prevailing hypothesis is that the enzymatic activity of HSD17B13 contributes to liver injury. Its loss-of-function, either through genetic variation or therapeutic inhibition, is therefore protective. The mechanism is thought to involve modulation of lipid metabolism and downstream signaling pathways that drive inflammation and fibrosis. Recent studies suggest that HSD17B13 may influence hepatic stellate cell (HSC) activation, the primary fibrogenic cells in the liver, via Transforming Growth Factor-beta 1 (TGF-β1) signaling.[8][9]
Figure 1: Proposed signaling pathway of HSD17B13 in liver fibrosis.
Therapeutic Inhibition of HSD17B13
The strong genetic validation has made HSD17B13 a high-priority target for therapeutic intervention in NASH and other chronic liver diseases. The goal is to pharmacologically mimic the protective effect of the loss-of-function variants. Several modalities are in development, including RNA interference (RNAi) agents and small molecule inhibitors.
Table 2: HSD17B13 Inhibitors in Development and Efficacy Data
| Inhibitor (Company) | Modality | Target | Key Efficacy Data | Status (as of late 2023/early 2024) | Citation |
| Rapirosiran (ALN-HSD) (Alnylam/Regeneron) | N-acetylgalactosamine (GalNAc)-conjugated siRNA | HSD17B13 mRNA | Phase 1: Dose-dependent reduction in liver HSD17B13 mRNA; median reduction of 78% at 6 months with 400 mg dose. | Phase 2 initiated. | [10][11][12] |
| INI-822 (Inipharm) | Oral Small Molecule | HSD17B13 Enzyme | Preclinical: Reduced ALT in a rat MASH model; increased hepatic phosphatidylcholines. Phase 1: Achieved plasma exposures in healthy volunteers anticipated to inhibit HSD17B13. | Phase 1 ongoing in MASH patients. | [13][14][15] |
| BI-3231 (Boehringer Ingelheim) | Small Molecule (Chemical Probe) | HSD17B13 Enzyme | Biochemical: Potent inhibitor with IC₅₀ of 1 nM (human) and 13 nM (mouse). Cellular: Reduces palmitic acid-induced triglyceride accumulation in hepatocytes. | Preclinical (available as open science probe). | [2][16][17] |
| Unnamed Compound 32 (Guangdong Pharmaceutical University) | Small Molecule | HSD17B13 Enzyme | Biochemical: Potent and selective inhibitor with IC₅₀ of 2.5 nM. In Vivo: Showed anti-MASH effects in mouse models by inhibiting the SREBP-1c/FAS pathway. | Preclinical. | [18] |
| AZD7503 (AstraZeneca) | siRNA | HSD17B13 mRNA | Phase 1: Study to assess knockdown of hepatic HSD17B13 mRNA. | Phase 1 completed. | [19] |
Key Experimental Protocols for Inhibitor Evaluation
Evaluating the efficacy of HSD17B13 inhibitors requires a multi-tiered approach, from biochemical assays to cellular and in vivo models.
Biochemical Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant HSD17B13.
Figure 2: Workflow for a biochemical HSD17B13 enzyme inhibition assay.
Detailed Methodology (Luminescence-Based):
-
Reagents:
-
Assay Buffer: 25 mM Tris-HCl, 0.02% Triton X-100, pH 7.6.[11]
-
Recombinant human HSD17B13 protein (e.g., 30 nM final concentration).[11]
-
Substrate: β-estradiol (e.g., 12 µM final concentration).[11]
-
Cofactor: NAD+ (e.g., 500 µM final concentration).[11]
-
Test Compound: Serially diluted in 100% DMSO.
-
Detection Kit: NAD(P)H-Glo™ Detection System (Promega).[11]
-
-
Procedure (384-well plate format):
-
Dispense test compounds into the assay plate (e.g., 80 nL of 50x final concentration).[11]
-
Prepare a substrate mix containing β-estradiol and NAD+ in assay buffer. Add 2 µL per well.[11]
-
Initiate the reaction by adding 2 µL of HSD17B13 protein in assay buffer to each well.[11]
-
Incubate the plate at room temperature for 2 hours in the dark.[11]
-
Add 3 µL of NAD(P)H-Glo™ detection reagent per well.[11]
-
Incubate for an additional 1 hour at room temperature in the dark.[11]
-
Measure luminescence using a plate reader. The signal is proportional to the amount of NADH produced, which is inversely proportional to enzyme inhibition.
-
-
Data Analysis:
-
Plot the luminescence signal against the log of the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value.
-
Cellular Steatosis and Fibrosis Model
This protocol uses cultured hepatocytes to assess an inhibitor's ability to prevent lipid accumulation (steatosis) and the expression of pro-fibrotic markers.
Figure 3: Workflow for evaluating HSD17B13 inhibitors in a cell-based model.
Detailed Methodology:
-
Cell Culture:
-
Seed Huh7 or HepG2 cells in multi-well plates and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat cells with various concentrations of the HSD17B13 inhibitor for 1-2 hours.
-
Prepare a lipotoxic media by conjugating free fatty acids (FFAs) to BSA. A common mixture is oleic acid and palmitic acid at a 2:1 molar ratio (e.g., 500 µM OA: 250 µM PA).[20]
-
Remove the pre-treatment media and add the FFA-containing media to the cells.
-
-
Endpoint 1: Lipid Accumulation (Oil Red O Staining):
-
Wash cells with PBS and fix with 10% formalin for 30-60 minutes.[6]
-
Wash with water and then with 60% isopropanol.[6]
-
Incubate with a working solution of Oil Red O for 15-20 minutes to stain neutral lipid droplets red.[6][22]
-
Wash with water and counterstain nuclei with Hematoxylin.[6]
-
Visualize by microscopy. For quantification, extract the dye with 100% isopropanol and measure absorbance at ~490-520 nm.[7]
-
-
Endpoint 2: Fibrosis Marker Expression (qPCR):
In Vivo NASH Animal Model
Mouse models are crucial for evaluating the in vivo efficacy and safety of HSD17B13 inhibitors. The Choline-Deficient, L-Amino Acid-defined, High-Fat Diet (CDAHFD) model is widely used as it rapidly induces key features of NASH, including fibrosis.[8][24][25]
Figure 4: Workflow for testing HSD17B13 inhibitors in a NASH mouse model.
Detailed Methodology:
-
Model Induction:
-
Inhibitor Administration:
-
Randomize mice into treatment groups (vehicle control, inhibitor low dose, inhibitor high dose).
-
Administer the inhibitor daily via a suitable route, such as oral gavage.[14] Dosing will be compound-specific.
-
-
Monitoring and Endpoint Analysis:
-
Monitor body weight throughout the study.
-
At the end of the treatment period, collect blood for analysis of plasma markers of liver injury (ALT, AST).
-
Harvest livers for weight measurement and subsequent analyses.
-
Histology: Fix a portion of the liver in formalin, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red or Masson's trichrome for fibrosis.[3][8] Score histology using the NAFLD Activity Score (NAS) system, which evaluates steatosis, lobular inflammation, and hepatocyte ballooning.[2][26]
-
Gene Expression: Snap-freeze a portion of the liver in liquid nitrogen for RNA extraction and qPCR analysis of fibrosis and inflammation markers.
-
Human Liver-on-a-Chip Model
These advanced microphysiological systems (MPS) co-culture multiple primary human liver cell types (hepatocytes, Kupffer cells, stellate cells) to better recapitulate the complex cellular interactions of the human liver.[10][13] They provide a highly human-relevant platform for assessing anti-fibrotic efficacy.[5][27]
Methodology Outline:
-
Model Setup: A multi-well plate contains scaffolds where primary human hepatocytes, Kupffer cells, and hepatic stellate cells are co-cultured in a 3D microenvironment with continuous media perfusion.[5]
-
NASH Induction: The "liver microtissues" are treated with a high-fat cocktail (e.g., excess fatty acids, fructose, cholesterol) and pro-inflammatory/pro-fibrotic stimuli (e.g., LPS, TGF-β) for an extended period (e.g., 14 days) to induce steatosis, inflammation, and a fibrotic phenotype.[5][13]
-
Inhibitor Testing: Test compounds are introduced into the perfusion media.
-
Endpoint Analysis: Efficacy is determined by measuring secreted biomarkers (e.g., albumin, ALT, inflammatory cytokines) from the media and by end-point imaging of the microtissues. Staining for fibrosis markers like collagen type I and α-SMA can be quantified using confocal microscopy.[5]
Conclusion and Future Directions
The convergence of human genetics, molecular biology, and medicinal chemistry has positioned HSD17B13 as one of the most promising therapeutic targets for NAFLD/NASH and other chronic liver diseases. The profound protective effect of loss-of-function variants provides a clear rationale for the development of inhibitors. Early clinical data for RNAi therapeutics and preclinical data for small molecules are encouraging, suggesting that potent and selective inhibition of HSD17B13 is achievable and can replicate the genetically-observed protection.
Key future challenges will be to fully elucidate the specific, disease-relevant substrates of HSD17B13 and the precise downstream molecular pathways that mediate its hepatoprotective effects. Continued refinement of preclinical models and the successful execution of ongoing Phase 2 and 3 clinical trials will be critical in translating the genetic promise of HSD17B13 inhibition into a novel therapy for patients with chronic liver disease.
References
- 1. In vitro models for non-alcoholic fatty liver disease: Emerging platforms and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liver Pathology: Steatohepatitis | AASLD [aasld.org]
- 3. mdpi.com [mdpi.com]
- 4. NASH/NAFLD Scoring - AnaPath [anapath.ch]
- 5. Modelling human liver fibrosis in the context of non-alcoholic steatohepatitis using a microphysiological system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. content.abcam.com [content.abcam.com]
- 8. An improved mouse model that rapidly develops fibrosis in non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TGF-β Signaling in Hepatocytes Participates in Steatohepatitis Through Regulation of Cell Death and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liver-on-a-Chip Models of Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal structures of 17-beta-hydroxysteroid dehydrogenase 13 [ouci.dntb.gov.ua]
- 12. scispace.com [scispace.com]
- 13. cn-bio.com [cn-bio.com]
- 14. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 15. researchgate.net [researchgate.net]
- 16. A scoring system for the diagnosis of non-alcoholic steatohepatitis from liver biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 19. The Protection Conferred by HSD17B13 rs72613567 on Hepatic Fibrosis Is Likely Mediated by Lowering Ballooning and Portal Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. journals.biologists.com [journals.biologists.com]
- 22. mousepheno.ucsd.edu [mousepheno.ucsd.edu]
- 23. researchgate.net [researchgate.net]
- 24. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A CDAHFD-induced mouse model mimicking human NASH in the metabolism of hepatic phosphatidylcholines and acyl carnitines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Generalizability of the NASH CRN Histological Scoring System for Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Hsd17B13-IN-25
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro characterization of Hsd17B13-IN-25, a novel inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13). HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver that has emerged as a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases.[1][2][3][4] Genetic studies have shown that loss-of-function variants in HSD17B13 are associated with a reduced risk of developing progressive liver disease.[5]
HSD17B13 has been shown to metabolize various substrates, including steroids like estradiol, bioactive lipids such as leukotriene B4, and retinol, using NAD+ as a cofactor.[1][2][6][7] The protocols outlined below describe a biochemical assay to determine the inhibitory potency of this compound on the enzymatic activity of HSD17B13.
Quantitative Data Summary
The following table summarizes the in vitro characteristics of this compound against human HSD17B13.
| Parameter | Value | Assay Conditions |
| Biochemical IC50 | 8.5 nM | Recombinant human HSD17B13, 25 µM Estradiol, 100 µM NAD+, 30 min incubation at 37°C |
| Ki | 3.2 nM | Tight-binding inhibition model (Morrison's equation) |
| Cellular EC50 | 65 nM | HEK293 cells overexpressing HSD17B13, 10 µM Estradiol, 24 hr incubation |
| Selectivity vs. HSD17B11 | >1500-fold | Determined using a comparable biochemical assay format |
Signaling Pathway of HSD17B13
The diagram below illustrates the enzymatic function of HSD17B13 on a lipid droplet and its implication in liver pathophysiology. HSD17B13 catalyzes the conversion of substrates like retinol to retinaldehyde, a process implicated in the progression of liver disease.
Caption: HSD17B13 enzymatic activity and inhibition.
Experimental Protocols
HSD17B13 Biochemical Inhibition Assay
This protocol details a luminescent-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound. The assay measures the amount of NADH produced by HSD17B13, which is correlated with its enzymatic activity.
Principle:
The enzymatic activity of HSD17B13 is determined by quantifying the production of NADH from the reduction of NAD+ in the presence of a suitable substrate (e.g., estradiol). The amount of NADH is measured using a coupled-enzyme system that generates a luminescent signal proportional to the NADH concentration. Inhibition of HSD17B13 results in a decreased luminescent signal.
Materials:
-
Recombinant human HSD17B13 protein
-
This compound
-
Estradiol (Substrate)
-
NAD+ (Cofactor)
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20[8]
-
NAD-Glo™ Assay Kit (Promega)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in the assay buffer to the desired final concentrations.
-
Assay Plate Preparation: Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Add 10 µL of recombinant HSD17B13 (final concentration 50-100 nM) diluted in assay buffer to each well.[8]
-
Incubation: Incubate the plate for 30 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of a substrate mix containing estradiol (final concentration 10-50 µM) and NAD+ (final concentration 100 µM) in assay buffer to initiate the enzymatic reaction.[8]
-
Reaction Incubation: Incubate the plate at 37°C for 60 minutes.
-
NADH Detection: Add 20 µL of the NAD-Glo™ detection reagent to each well.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis:
-
Normalize the data by setting the average of the vehicle control wells as 100% activity and the average of the wells with a potent inhibitor (or no enzyme) as 0% activity.
-
Plot the normalized percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Experimental Workflow
The following diagram outlines the key steps in the HSD17B13 biochemical inhibition assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. Gene - HSD17B13 [maayanlab.cloud]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enanta.com [enanta.com]
Application Notes and Protocols: Cellular Models for Testing HSD17B13 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including metabolic dysfunction-associated steatotic liver disease (MASLD), and its progression to steatohepatitis (MASH), fibrosis, and hepatocellular carcinoma.[1][3][4] This protective effect has positioned HSD17B13 as a promising therapeutic target for the treatment of these conditions.[5]
The development of small molecule inhibitors against HSD17B13 requires robust and reliable cellular models and assay systems to evaluate compound potency, selectivity, target engagement, and downstream functional effects. These application notes provide a comprehensive overview of the current cellular models and detailed protocols for key experiments in the HSD17B13 inhibitor development cascade.
Section 1: Cellular Models for HSD17B13 Research
The selection of an appropriate cellular model is critical for generating translatable data. The choice depends on the specific stage of the drug discovery process, from high-throughput screening to preclinical validation.
Key Cellular Models:
-
Engineered Cell Lines (HEK293, HepG2): These are workhorse models for early-stage inhibitor development. Human Embryonic Kidney 293 (HEK293) cells, which have low endogenous HSD17B13 expression, are ideal for transient or stable overexpression to create clean systems for measuring direct enzyme inhibition.[5][6] Hepatoma cell lines like HepG2 and Huh-7 endogenously express HSD17B13 and can be used to study the enzyme's role in lipid accumulation and other cellular processes. Overexpression of HSD17B13 in these hepatocyte-like cells leads to an increase in the number and size of lipid droplets.[1]
-
Primary Human Hepatocytes (PHHs): Considered the gold standard for in vitro liver studies, PHHs provide the most physiologically relevant system for evaluating drug metabolism and hepatotoxicity.[7][8] They retain many of the key functions of hepatocytes in vivo, including the expression of metabolic enzymes and transporters.[8] PHHs are suitable for validating inhibitor effects on lipid metabolism and downstream inflammatory or fibrotic pathways.
-
3D Liver Spheroids and Organoids: These advanced models overcome the limitations of traditional 2D cultures, such as the rapid loss of hepatocyte phenotype.[9][10] By culturing PHHs, often in co-culture with other non-parenchymal cells like hepatic stellate cells, 3D spheroids can maintain viability and metabolic function for extended periods (weeks).[9][11][12] This makes them exceptionally valuable for long-term toxicity studies and for modeling complex disease states like liver fibrosis.[9][13]
Table 1: Comparison of Cellular Models for HSD17B13 Inhibitor Testing
| Model Type | Advantages | Disadvantages | Best Use Case |
| Engineered Cell Lines | High reproducibility, easy to culture and transfect, low cost.[5] | Low physiological relevance, may lack key metabolic pathways. | High-throughput screening (HTS), mechanism of action studies, initial potency determination.[6] |
| Primary Human Hepatocytes (PHHs) | Gold standard for physiological relevance, reflect in vivo metabolism.[8] | Limited availability, high cost, donor-to-donor variability, rapid de-differentiation in 2D culture.[8][14] | Lead validation, metabolism studies, toxicity assessment. |
| 3D Liver Spheroids/Organoids | High physiological relevance, long-term culture stability (weeks), recapitulate cell-cell interactions.[9][10][12] | More complex to establish, higher cost, potential for nutrient/oxygen gradients.[10] | Chronic toxicity studies, efficacy in disease models (e.g., fibrosis), long-term target engagement.[9][13] |
Section 2: HSD17B13 Signaling and Metabolic Pathways
HSD17B13 is an enzyme localized to the surface of lipid droplets within hepatocytes.[1] Its expression is regulated by key transcription factors involved in lipid homeostasis. The primary known enzymatic function of HSD17B13 is its retinol dehydrogenase activity, converting retinol to retinaldehyde.[1][5] Loss of this function is believed to be central to the protective effects observed in human genetics. Emerging evidence also suggests HSD17B13 may play a role in inflammatory signaling pathways.[15]
Section 3: Experimental Protocols
A tiered approach is recommended for evaluating HSD17B13 inhibitors, starting with simple, high-throughput assays and progressing to more complex, physiologically relevant models.
Protocol 1: Cell-Based HSD17B13 Retinol Dehydrogenase Activity Assay
This protocol measures the enzymatic activity of HSD17B13 in a cellular context by quantifying its conversion of retinol to retinaldehyde. It is adapted from methods used to characterize HSD17B13's enzymatic function.[5]
Objective: To determine the IC50 value of an inhibitor against HSD17B13 in an intact cell system.
Materials:
-
HEK293 cells
-
HSD17B13 expression plasmid or empty vector control
-
Transfection reagent (e.g., Lipofectamine)
-
Culture medium (DMEM with 10% FBS)
-
All-trans-retinol (stock in ethanol)
-
Test inhibitors (stocks in DMSO)
-
HPLC system for retinoid analysis
Procedure:
-
Cell Seeding: Seed HEK293 cells in 12-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Transfect cells in triplicate with either the HSD17B13 expression plasmid or an empty vector control using a suitable transfection reagent, following the manufacturer's protocol.
-
Inhibitor Treatment: 24 hours post-transfection, replace the medium with fresh culture medium containing various concentrations of the test inhibitor or vehicle (DMSO). Pre-incubate for 1 hour.
-
Substrate Addition: Add all-trans-retinol to the culture medium to a final concentration of 5 µM. The final ethanol concentration should not exceed 0.5%.
-
Incubation: Incubate the cells for 6-8 hours at 37°C.
-
Sample Collection: Collect both the cell lysate and the culture medium.
-
Retinoid Extraction & Analysis: Extract retinoids from the collected samples. Separate and quantify retinaldehyde and retinoic acid using normal-phase HPLC with detection at 340 nm.[5]
-
Data Analysis: Normalize retinoid levels to the total protein concentration of the cell lysate. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Lipid Accumulation Assay by High-Content Imaging
This protocol quantifies the effect of HSD17B13 inhibition on lipid accumulation in hepatocytes, a key downstream functional endpoint.
Objective: To assess the ability of an inhibitor to reduce oleic acid-induced lipid droplet formation in hepatocytes.
Materials:
-
HepG2 cells or cryopreserved Primary Human Hepatocytes (PHHs)
-
Plating medium (e.g., Williams' Medium E for PHHs)
-
Oleic acid conjugated to BSA
-
Test inhibitors
-
BODIPY 493/503 fluorescent dye
-
Hoechst 33342 nuclear stain
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed HepG2 cells or PHHs in 96-well, black, clear-bottom imaging plates. Allow cells to attach and form a monolayer.
-
Lipid Loading and Treatment:
-
Prepare a lipid-loading medium containing 200 µM oleic acid.
-
Add the test inhibitor at various concentrations to the lipid-loading medium.
-
Replace the culture medium with the treatment medium and incubate for 48 hours. Include a "no oleic acid" control and a "vehicle + oleic acid" control.
-
-
Staining:
-
Remove the treatment medium and wash cells gently with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash again with PBS.
-
Add a staining solution containing BODIPY 493/503 (for neutral lipids) and Hoechst 33342 (for nuclei) and incubate for 20 minutes in the dark.
-
-
Imaging: Wash the cells and add fresh PBS. Acquire images using a high-content imaging system, capturing both the green (BODIPY) and blue (Hoechst) fluorescence channels.
-
Image Analysis: Use automated image analysis software to:
-
Identify nuclei (blue channel).
-
Identify cell boundaries.
-
Identify and quantify lipid droplets (green channel) within each cell.
-
Calculate parameters such as total lipid droplet area per cell, number of droplets per cell, and average droplet size.[16]
-
-
Data Analysis: Normalize the lipid droplet measurements to the vehicle-treated, oleic acid-loaded control. Plot the dose-response curve and determine the EC50 for lipid reduction.
Protocol 3: Downstream Marker Analysis in 3D Liver Spheroids
This protocol uses advanced 3D liver models to assess the impact of HSD17B13 inhibition on markers of inflammation and fibrosis, providing data with higher physiological relevance.
Objective: To measure changes in the expression of pro-inflammatory and pro-fibrotic genes in 3D liver spheroids following treatment with an HSD17B13 inhibitor.
Materials:
-
Primary Human Hepatocytes (PHHs) and primary Human Hepatic Stellate Cells (HSCs)
-
Ultra-low attachment 96-well round-bottom plates
-
Spheroid formation and maintenance medium
-
Pro-inflammatory/fibrotic stimulus (e.g., TGF-β1, LPS, or a combination of fatty acids)
-
Test inhibitors
-
RNA extraction kit
-
qRT-PCR reagents and primers for target genes (e.g., IL6, TGFB1, ACTA2, COL1A1)
Procedure:
-
Spheroid Formation: Co-culture PHHs and HSCs in ultra-low attachment plates to allow self-assembly into spheroids over 4-6 days.[11]
-
Spheroid Maturation: Maintain spheroids in culture for an additional 7-10 days to ensure maturation and stable function.
-
Treatment:
-
Add the pro-inflammatory/fibrotic stimulus to the culture medium to induce a disease-relevant phenotype.
-
Concurrently, treat the spheroids with various concentrations of the HSD17B13 inhibitor or vehicle control.
-
Incubate for 48-72 hours.
-
-
Spheroid Lysis and RNA Extraction:
-
Carefully collect the spheroids from each well.
-
Lyse the spheroids and extract total RNA using a suitable kit.
-
-
qRT-PCR:
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR using primers for target genes and appropriate housekeeping genes for normalization.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Compare the expression levels in inhibitor-treated spheroids to the vehicle-treated, stimulated control to determine the effect of HSD17B13 inhibition.
Section 4: Data Presentation
Quantitative data from inhibitor testing should be presented clearly to allow for direct comparison of compounds.
Table 2: Example Inhibitor Potency and Selectivity Data
| Compound ID | HSD17B13 IC50 (nM) [Biochemical] | HSD17B13 IC50 (nM) [Cellular] | HSD17B11 IC50 (nM) [Biochemical] | Selectivity Fold (B11/B13) |
| BI-3231 | 1.1 | 46 | >50,000 | >45,000 |
| Compound X | 5.2 | 150 | 8,500 | 1,635 |
| Compound Y | 25.8 | >10,000 | 15,000 | 581 |
| (Data for BI-3231 is illustrative, based on published values[17]) |
Table 3: Example Functional Assay Data
| Compound ID | Lipid Accumulation EC50 (µM) [HepG2 Assay] | IL6 mRNA Inhibition (%) [3D Spheroid, 1 µM] | COL1A1 mRNA Inhibition (%) [3D Spheroid, 1 µM] |
| BI-3231 | 0.55 | 65% | 58% |
| Compound X | 1.2 | 42% | 35% |
| Compound Y | >20 | 5% | Not Detected |
Conclusion
The successful development of HSD17B13 inhibitors relies on a strategic and multi-faceted testing cascade. Initial screening in engineered cell lines provides essential data on potency and mechanism. Subsequent validation in primary human hepatocytes, particularly in advanced 3D spheroid models, is crucial for confirming functional efficacy and assessing effects on disease-relevant pathways such as lipid accumulation, inflammation, and fibrosis. The protocols and models described herein provide a robust framework for researchers to effectively characterize and advance novel HSD17B13 inhibitors toward clinical development.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSD17B13 | Abcam [abcam.com]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 4. news-medical.net [news-medical.net]
- 5. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enanta.com [enanta.com]
- 7. The use of human hepatocytes to investigate drug metabolism and CYP enzyme induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dls.com [dls.com]
- 9. Drug Testing with Primary Hepatocytes: Real Research Insights - BeCyteBiotechnologies [becytes.com]
- 10. Frontiers | Current Perspective: 3D Spheroid Models Utilizing Human-Based Cells for Investigating Metabolism-Dependent Drug-Induced Liver Injury [frontiersin.org]
- 11. journals-test.library.indianapolis.iu.edu [journals-test.library.indianapolis.iu.edu]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. mdpi.com [mdpi.com]
- 14. lnhlifesciences.org [lnhlifesciences.org]
- 15. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LipiD-QuanT: a novel method to quantify lipid accumulation in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of HSD17B13 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing nonalcoholic steatohepatitis (NASH) and other chronic liver diseases.[1][2] This protective association has positioned HSD17B13 as a promising therapeutic target for the treatment of liver diseases.[3][4] The development of small molecule inhibitors of HSD17B13 is a key strategy for recapitulating the protective effects observed in individuals with genetic variants.
High-throughput screening (HTS) is a critical first step in the discovery of novel HSD17B13 inhibitors. This document provides detailed application notes and protocols for conducting HTS campaigns to identify and characterize inhibitors of HSD17B13. The methodologies described herein are based on established and published screening efforts.[5][6]
Signaling Pathway of HSD17B13 in NAFLD
The precise physiological role of HSD17B13 is still under investigation, but it is known to be involved in the metabolism of steroids, lipids, and retinol.[7][8] In the context of non-alcoholic fatty liver disease (NAFLD), HSD17B13 expression is upregulated.[9] The enzyme is localized to lipid droplets within hepatocytes and is thought to play a role in hepatic lipid metabolism.[1] One of its proposed functions is the conversion of retinol to retinaldehyde.[7][8] The expression of HSD17B13 is regulated by the liver X receptor alpha (LXRα) via the sterol regulatory element-binding protein 1c (SREBP-1c).[7][9]
References
- 1. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. enanta.com [enanta.com]
- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
Application Notes and Protocols for HSD17B13 Inhibition in Mouse Models of NASH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Human genetic studies have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[2] This has positioned HSD17B13 as a promising therapeutic target for the treatment of NASH and other chronic liver diseases.[3][4] Inhibition of HSD17B13 is being explored through various modalities, including small molecule inhibitors, antisense oligonucleotides (ASOs), and small interfering RNAs (siRNAs).[2][5][6]
These application notes provide an overview of the administration of HSD17B13 inhibitors in preclinical mouse models of NASH, summarizing key quantitative data and detailing experimental protocols.
Data Presentation
The following tables summarize quantitative data from preclinical studies on HSD17B13 inhibition in mouse models of NASH.
Table 1: Efficacy of an HSD17B13 Antisense Oligonucleotide (ASO) in a CDAHFD Mouse Model [5]
| Parameter | Vehicle Control | Hsd17b13 ASO (Low Dose) | Hsd17b13 ASO (High Dose) |
| Hepatic Hsd17b13 mRNA Reduction | - | Significant | Dose-dependent, significant |
| Hepatic Steatosis Score | Elevated | Modulatory effect | Significant reduction |
| Hepatic Fibrosis | Elevated | No significant effect | No significant effect |
| Plasma ALT Levels | Significantly increased | No significant change | No significant change |
| Plasma AST Levels | Significantly increased | No significant change | No significant change |
CDAHFD: Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet; ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase.
Table 2: Effects of a Small Molecule HSD17B13 Inhibitor (HSD17B13i) in a CDAAHF Mouse Model [7]
| Parameter | Chow Vehicle | CDAAHF Vehicle | CDAAHF + HSD17B13i |
| Plasma ALT (U/L) | Normal | Elevated | Reduced |
| Plasma AST (U/L) | Normal | Elevated | Reduced |
| Histological Inflammation Score | Low | High | Reduced |
| Hepatic Triglycerides | Normal | Elevated | Reduced |
| Fibrotic Gene Markers (e.g., Timp2) | Low | High | Reduced |
| Histological Fibrosis Score | Low | High | Reduced |
CDAAHF: Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet; HSD17B13i: HSD17B13 inhibitor.
Experimental Protocols
Protocol 1: Administration of HSD17B13 Antisense Oligonucleotide (ASO) in a CDAHFD-Induced NASH Mouse Model
This protocol is based on studies evaluating the therapeutic potential of HSD17B13 ASOs in a diet-induced mouse model of fibrotic NASH.[5]
1. Animal Model and Diet:
-
Species: C57BL/6J mice.
-
Diet: Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD) to induce NASH with fibrosis.
-
Duration: Mice are fed the CDAHFD for a period of 14-16 weeks to establish a robust disease phenotype.[1]
2. ASO Administration:
-
ASO Formulation: HSD17B13-targeting ASO or a scrambled control ASO are formulated in sterile saline.
-
Route of Administration: Intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Dosing Regimen:
-
Therapeutic Dosing: Commence ASO administration after the establishment of the NASH phenotype (e.g., after 8-10 weeks of CDAHFD feeding).
-
Dosage: Administer the ASO at varying doses (e.g., 10 mg/kg and 30 mg/kg) to determine dose-dependent effects.
-
Frequency: Typically administered once or twice weekly.
-
3. Endpoint Analysis:
-
Sample Collection: At the end of the study, collect blood plasma and liver tissue.
-
Biochemical Analysis: Measure plasma levels of liver enzymes (ALT, AST).
-
Histopathology: Formalin-fix and paraffin-embed liver sections for Hematoxylin and Eosin (H&E) staining (for steatosis and inflammation) and Picrosirius Red staining (for fibrosis). Score histology using the NAFLD Activity Score (NAS) and fibrosis staging.
-
Gene Expression Analysis: Isolate RNA from liver tissue to quantify the knockdown of Hsd17b13 and the expression of genes related to inflammation and fibrosis via qPCR.
-
Lipid Analysis: Measure hepatic triglyceride content.
Protocol 2: Administration of a Small Molecule HSD17B13 Inhibitor (e.g., EP-037429) in a CDAAHF-Induced NASH Mouse Model
This protocol is based on a study evaluating a prodrug form of a small molecule HSD17B13 inhibitor.[7]
1. Animal Model and Diet:
-
Species: Male C57BL/6 mice.
-
Diet: Choline-Deficient, L-Amino Acid-Defined, High-Fat (CDAAHF) diet.
-
Duration: A 3-week CDAAHF diet lead-in followed by an 8-week treatment period with the inhibitor alongside the diet.[7]
2. Inhibitor Administration:
-
Inhibitor Formulation: The HSD17B13 inhibitor is formulated in an appropriate vehicle for oral administration.
-
Route of Administration: Oral gavage.
-
Dosing Regimen:
-
Dosage: Administer the inhibitor at one or more dose levels (e.g., 30 mg/kg).
-
Frequency: Daily.
-
3. Endpoint Analysis:
-
Sample Collection: Collect plasma and liver tissue at the study terminus.
-
Biochemical Analysis: Analyze plasma for ALT and AST levels.
-
Histopathology: Perform histological analysis of liver sections for inflammation and fibrosis (e.g., Picrosirius Red staining) and scoring.[7]
-
Gene and Protein Expression: Measure markers of inflammation, injury, and fibrosis in the liver.
-
Lipidomics: Conduct untargeted lipidomics on liver tissue to assess changes in lipid profiles.[7]
Visualizations
References
- 1. pnas.org [pnas.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. enanta.com [enanta.com]
Application Note: Measuring HSD17B13 Enzymatic Activity with Estradiol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxysteroid 17-β-dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme highly expressed in the liver.[1] Genetic studies have identified loss-of-function variants in the HSD17B13 gene that are protective against the progression of non-alcoholic fatty liver disease (NAFLD) to non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[2][3] This has positioned HSD17B13 as a promising therapeutic target for chronic liver diseases.[3] The enzyme catalyzes the NAD+-dependent oxidation of various substrates, including steroids like β-estradiol.[2][4] Measuring the enzymatic conversion of estradiol to estrone is a key method for identifying and characterizing potential HSD17B13 inhibitors.
This document provides a detailed protocol for a biochemical assay to measure HSD17B13 activity using β-estradiol as the substrate. The primary method described relies on the quantification of NADH produced during the reaction, a common and high-throughput-compatible approach.
Principle of the Assay
HSD17B13 catalyzes the oxidation of the 17-hydroxyl group of β-estradiol to a ketone, forming estrone. This reaction is dependent on the cofactor nicotinamide adenine dinucleotide (NAD+), which is simultaneously reduced to NADH. The enzymatic activity can be quantified by measuring the rate of NADH production. Commercially available kits, such as the NAD-Glo™ Assay, utilize a luciferase-based system to generate a luminescent signal that is directly proportional to the concentration of NADH.
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of Retinoids in Hsd17B13-IN-25 Treated Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] It exhibits retinol dehydrogenase activity, catalyzing the conversion of retinol to retinaldehyde, a key step in the biosynthesis of retinoic acid.[3][4][5] Retinoic acid is a critical signaling molecule involved in the regulation of gene expression. Dysregulation of retinoid metabolism is implicated in various liver diseases, including non-alcoholic fatty liver disease (NAFLD).[3][5] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver disease, making Hsd17B13 a promising therapeutic target.[1]
Hsd17B13-IN-25 is a small molecule inhibitor designed to target the enzymatic activity of Hsd17B13. By inhibiting this enzyme, this compound is expected to modulate intracellular retinoid levels, specifically by increasing retinol and decreasing retinaldehyde concentrations. This application note provides a detailed protocol for the analysis of retinoids in cultured cells treated with this compound using High-Performance Liquid Chromatography (HPLC).
Principle of the Method
This protocol outlines the treatment of a suitable hepatic cell line with this compound, followed by the extraction of intracellular retinoids and their subsequent quantification using reverse-phase HPLC with UV detection. The separation of different retinoid species (retinol, retinal, and retinyl esters) is achieved based on their hydrophobicity. Quantification is performed by comparing the peak areas of the analytes in the samples to those of known standards.
Materials and Reagents
| Material/Reagent | Supplier | Catalog No. |
| This compound | Various | Inquire |
| Retinol (all-trans) | Sigma-Aldrich | R7632 |
| Retinal (all-trans) | Sigma-Aldrich | R2500 |
| Retinyl Palmitate | Sigma-Aldrich | R3375 |
| HPLC-grade Acetonitrile | Fisher Scientific | A998 |
| HPLC-grade Methanol | Fisher Scientific | A452 |
| HPLC-grade Water | Fisher Scientific | W6 |
| Butylated Hydroxytoluene (BHT) | Sigma-Aldrich | B1378 |
| Hexane | Sigma-Aldrich | 293339 |
| Ethanol | Sigma-Aldrich | E7023 |
| HepG2 cells | ATCC | HB-8065 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Trypsin-EDTA | Gibco | 25300054 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. Seed cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A vehicle control (DMSO) should be prepared in parallel.
-
Cell Treatment: Replace the culture medium with the medium containing different concentrations of this compound or vehicle control. Incubate the cells for the desired treatment period (e.g., 24 hours).
Sample Preparation (Retinoid Extraction)
All steps should be performed under dim light to prevent isomerization and degradation of retinoids.
-
Cell Harvesting: After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis and Extraction: Add 500 µL of a 1:1 mixture of methanol and ethanol containing 50 µM BHT to each well. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Hexane Extraction: Add 500 µL of hexane to the cell lysate, vortex vigorously for 1 minute, and centrifuge at 13,000 x g for 5 minutes at 4°C.
-
Sample Collection: Carefully collect the upper hexane layer, which contains the retinoids, and transfer it to a new light-protected microcentrifuge tube.
-
Drying: Evaporate the hexane to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried retinoid extract in 100 µL of the HPLC mobile phase.
HPLC Analysis
-
Chromatographic System:
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water. A typical starting condition is 85% acetonitrile and 15% water.[6]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
-
Standard Curve Preparation: Prepare a series of standard solutions of retinol, retinal, and retinyl palmitate in the mobile phase at known concentrations. Inject the standards to generate a standard curve for each retinoid.
-
Sample Analysis: Inject the reconstituted cell extracts into the HPLC system and record the chromatograms.
Data Presentation
Expected Results
Treatment of cells with an effective dose of this compound is expected to inhibit the conversion of retinol to retinaldehyde. This will likely result in an intracellular accumulation of retinol and a decrease in retinaldehyde levels. The levels of retinyl esters may also be affected depending on the cellular storage and esterification capacity.
Quantitative Data Summary
The quantitative data for retinoid levels in this compound treated cells should be summarized in a table for clear comparison.
| Treatment Group | Retinol (pmol/10^6 cells) | Retinaldehyde (pmol/10^6 cells) | Retinyl Palmitate (pmol/10^6 cells) |
| Vehicle Control (DMSO) | Value ± SD | Value ± SD | Value ± SD |
| This compound (X µM) | Value ± SD | Value ± SD | Value ± SD |
| This compound (Y µM) | Value ± SD | Value ± SD | Value ± SD |
Data should be presented as mean ± standard deviation from at least three independent experiments.
Visualizations
Hsd17B13 Signaling Pathway and Point of Inhibition
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. biorxiv.org [biorxiv.org]
- 4. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
Application Notes and Protocols for Studying Lipotoxicity in AML12 Cells Using an Hsd17B13 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Emerging evidence highlights its significant role in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and lipotoxicity.[1][2] Hsd17B13's enzymatic activity, particularly its retinol dehydrogenase function, and its influence on lipid metabolism make it a compelling therapeutic target for liver diseases.[1][3] Overexpression of Hsd17B13 has been shown to increase the number and size of lipid droplets in hepatocytes.[1] Conversely, inhibition of Hsd17B13 is being explored as a therapeutic strategy to mitigate lipotoxic effects.
These application notes provide a comprehensive guide for utilizing a selective Hsd17B13 inhibitor for studying its effects on lipotoxicity in the alpha mouse liver 12 (AML12) cell line, a widely used in vitro model for hepatocytes.[4][5][6][7] The protocols detailed below cover AML12 cell culture, induction of lipotoxicity, treatment with an Hsd17B13 inhibitor, and subsequent analysis of cellular endpoints.
Disclaimer: The following protocols and data are based on published literature for representative Hsd17B13 inhibitors, such as BI-3231, due to the current lack of publicly available information on a compound specifically named "Hsd17B13-IN-25." Researchers should validate these protocols for their specific inhibitor.
Data Presentation
Table 1: Expected Quantitative Outcomes of Hsd17B13 Inhibition in Lipotoxic AML12 Cells
| Parameter | Lipotoxicity Model (e.g., Palmitate-treated) | Lipotoxicity Model + Hsd17B13 Inhibitor | Expected Outcome with Inhibition | Reference |
| Cell Viability (%) | Decreased | Increased | Rescue of palmitate-induced cell death | [8] |
| Triglyceride Accumulation (fold change) | Increased | Decreased | Reduction in intracellular lipid accumulation | [8] |
| Inflammatory Cytokine Expression (e.g., IL-6, TNF-α) (fold change) | Increased | Decreased | Attenuation of the pro-inflammatory response | [1] |
| Reactive Oxygen Species (ROS) Production (fold change) | Increased | Decreased | Reduction of oxidative stress | [9] |
| Caspase-3/7 Activity (apoptosis marker) (fold change) | Increased | Decreased | Inhibition of apoptosis | [9] |
Experimental Protocols
Protocol 1: AML12 Cell Culture
-
Cell Line: Alpha Mouse Liver 12 (AML12) cells (ATCC® CRL-2254™).
-
Culture Medium: A 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F12 Medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 10 µg/mL insulin, 5.5 µg/mL transferrin, 5 ng/mL selenium, and 40 ng/mL dexamethasone.[4][6][7]
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete culture medium, centrifuge the cells, and resuspend in fresh medium for plating.[6]
Protocol 2: Induction of Lipotoxicity in AML12 Cells
-
Preparation of Fatty Acid Solution: Prepare a 10 mM stock solution of palmitic acid (or oleic acid) by dissolving it in 0.1 M NaOH at 70°C. Then, complex the fatty acid solution with 10% (w/v) fatty acid-free Bovine Serum Albumin (BSA) in serum-free culture medium. The final solution should be sterile-filtered.
-
Seeding: Seed AML12 cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA analysis) and allow them to adhere and reach approximately 70-80% confluency.
-
Induction: Aspirate the culture medium and replace it with serum-free medium containing the desired concentration of palmitic acid-BSA complex (e.g., 200-500 µM). Incubate for 16-24 hours to induce lipotoxicity.[10]
Protocol 3: Treatment with Hsd17B13 Inhibitor
-
Inhibitor Preparation: Prepare a stock solution of the Hsd17B13 inhibitor in a suitable solvent (e.g., DMSO). Further dilute the inhibitor to the desired final concentrations in the culture medium.
-
Treatment: The Hsd17B13 inhibitor can be added to the cells in one of two ways:
-
Co-treatment: Add the inhibitor along with the fatty acid-BSA complex at the start of the lipotoxicity induction period.
-
Pre-treatment: Pre-incubate the cells with the Hsd17B13 inhibitor for a specific duration (e.g., 1-2 hours) before inducing lipotoxicity with the fatty acid-BSA complex.
-
-
Concentration Range: The effective concentration of the inhibitor should be determined empirically. Based on published data for potent Hsd17B13 inhibitors like BI-3231, a starting concentration range of 10 nM to 1 µM is recommended for initial experiments.[8]
-
Controls: Include appropriate vehicle controls (e.g., DMSO) for both the fatty acid treatment and the inhibitor treatment.
Protocol 4: Assessment of Lipotoxicity
-
Cell Viability Assay (MTT or a-ToxGlo™):
-
Following treatment, add the MTT reagent or a-ToxGlo™ reagent to each well according to the manufacturer's instructions.
-
Incubate as required and measure the absorbance or luminescence to determine cell viability.
-
-
Lipid Accumulation Staining (Oil Red O or BODIPY™):
-
After treatment, fix the cells with 4% paraformaldehyde.
-
Wash with PBS and stain with Oil Red O solution or BODIPY™ dye.
-
Visualize and quantify the lipid droplets using microscopy and image analysis software.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from the cells using a suitable kit.
-
Synthesize cDNA and perform qRT-PCR using primers for genes involved in inflammation (e.g., Il6, Tnf), fibrosis (e.g., Timp2), and lipid metabolism.[11]
-
-
Western Blotting:
-
Lyse the cells and determine protein concentration.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe with primary antibodies against markers of apoptosis (e.g., cleaved Caspase-3), ER stress, and relevant signaling proteins.
-
Mandatory Visualizations
Caption: Hsd17B13 signaling pathway in hepatocytes.
Caption: Experimental workflow for studying Hsd17B13 inhibition.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. uniprot.org [uniprot.org]
- 4. cdn-links.lww.com [cdn-links.lww.com]
- 5. Protocol to Use Mouse Hepatocyte Cell Line AML12 to Study Hepatic Metabolism In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bcrj.org.br [bcrj.org.br]
- 7. cdn-links.lww.com [cdn-links.lww.com]
- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Hydroxysteroid 17β-dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Assessing Target Binding of Hsd17B13-IN-25
References
- 1. uniprot.org [uniprot.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BI-3231 | HSD17B13 inhibitor | Probechem Biochemicals [probechem.com]
- 7. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. Thermal Shift Assay in Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Hsd17B13-IN-25 solubility and formulation for in vivo studies
This technical support center provides guidance on the solubility and formulation of HSD17B13 inhibitors for in vivo research applications. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Specific experimental data for a compound designated "Hsd17B13-IN-25" is not publicly available at this time. The following guidance is based on data from structurally related HSD17B13 inhibitors and general best practices for formulating poorly soluble compounds for in vivo studies. Researchers should always perform their own solubility and formulation optimization studies for their specific molecule.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of HSD17B13 inhibitors?
A1: HSD17B13 inhibitors are often small organic molecules that exhibit poor aqueous solubility. They are typically soluble in organic solvents like Dimethyl Sulfoxide (DMSO). For instance, inhibitors like HSD17B13-IN-2 and HSD17B13-IN-8 show high solubility in DMSO, reaching up to 100 mg/mL[1][2].
Q2: How can I prepare a stock solution of an HSD17B13 inhibitor?
A2: It is recommended to prepare high-concentration stock solutions in an organic solvent such as DMSO. Using freshly opened, anhydrous DMSO is crucial as it is hygroscopic, and water absorption can significantly decrease the solubility of the compound[1][2]. Stock solutions should be stored at -20°C or -80°C to maintain stability. Vendor datasheets suggest that at -80°C, stock solutions can be stable for up to 6 months, while at -20°C, they are typically stable for about a month[1][2][3].
Q3: What are some recommended starting formulations for in vivo studies with HSD17B13 inhibitors?
A3: For compounds with low aqueous solubility, multi-component vehicle systems are often necessary for in vivo administration. Below are common formulations that can be tested. The final concentration of the organic solvent (like DMSO) should be kept low to avoid toxicity in animal models.
-
Formulation 1 (Aqueous-based): 10% DMSO, 5% Tween 80, 85% Saline[4].
-
Formulation 2 (Co-solvent/Surfactant): 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline[4].
-
Formulation 3 (Lipid-based): 10% DMSO, 90% Corn oil[4].
The choice of formulation will depend on the route of administration (e.g., intravenous, intraperitoneal, oral) and the specific physicochemical properties of your inhibitor.
Q4: What is the biological target and rationale for using HSD17B13 inhibitors?
A4: Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a protein primarily found in the liver, localized to lipid droplets[5][6][7]. Genetic studies in humans have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressing from simple fatty liver (steatosis) to more severe liver diseases like non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis[5][7]. Therefore, inhibiting the enzymatic activity of HSD17B13 is a promising therapeutic strategy for treating nonalcoholic fatty liver disease (NAFLD) and NASH[6][8].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates out of solution during formulation. | The aqueous component is added too quickly, causing the compound to crash out. | Prepare the formulation by first mixing the inhibitor stock (in DMSO) with the co-solvents and/or surfactants (e.g., Tween 80, PEG300). Then, add the aqueous component (saline) dropwise while vortexing continuously. |
| The final concentration of the compound is too high for the chosen vehicle. | Test a lower final concentration of the inhibitor. Alternatively, try a different formulation vehicle that offers better solubilizing capacity, such as the lipid-based corn oil formulation[4]. | |
| Phase separation or cloudiness observed in the final formulation. | The components of the vehicle are not fully miscible at the tested ratios. | Ensure all components are at room temperature before mixing. Gentle warming (e.g., to 37°C) may help, but stability at room temperature and on the benchtop should be confirmed. Check the miscibility of all vehicle components before adding the active compound. |
| Adverse effects (e.g., irritation, lethargy) are observed in animals post-dosing. | The concentration of the organic solvent (e.g., DMSO) or surfactant (e.g., Tween 80) is too high, causing toxicity. | Minimize the percentage of DMSO and Tween 80 in the final formulation. It is crucial to run a vehicle-only control group in your study to differentiate between vehicle effects and compound toxicity. |
| The formulation is not at a physiological pH. | Check the pH of the final formulation and adjust if necessary, using sterile pH adjusters, to be within a physiologically tolerated range (typically pH 6.5-7.5 for parenteral routes). |
Quantitative Data Summary
The following table summarizes the solubility data found for various HSD17B13 inhibitors, which can serve as a reference point for this compound.
| Compound | Solvent | Solubility | Source |
| HSD17B13-IN-2 | DMSO | 100 mg/mL (255.49 mM) | [1] |
| HSD17B13-IN-8 | DMSO | 100 mg/mL (232.07 mM) | [2] |
| HSD17B13-IN-39 | DMSO | Typically soluble (e.g., 10 mM) | [4] |
| BI-3231 | (Not specified) | High permeability, good balance of solubility and lipophilicity | [9][10] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous-Based Formulation (e.g., for IP/IV injection)
This protocol is based on Formulation 1 described by InvivoChem for compounds with low water solubility[4].
Materials:
-
HSD17B13 inhibitor
-
Anhydrous DMSO
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile, low-binding microcentrifuge tubes or vials
-
Calibrated pipettes
Procedure:
-
Prepare Stock Solution: Dissolve the HSD17B13 inhibitor in DMSO to create a concentrated stock solution (e.g., 10 times the final desired concentration). Ensure the compound is fully dissolved. Gentle warming or sonication may be required.
-
Vehicle Preparation: In a sterile tube, add the required volume of the DMSO stock solution. For a 1 mL final volume, this would be 100 µL.
-
Add Surfactant: To the DMSO stock, add the required volume of Tween 80 (50 µL for a 1 mL final volume) and vortex thoroughly to mix. This step is critical for preventing precipitation.
-
Add Aqueous Component: Add the sterile saline (850 µL for a 1 mL final volume) to the DMSO/Tween 80 mixture. Add the saline slowly, in a dropwise manner, while continuously vortexing the tube to ensure the compound remains in solution.
-
Final Check: Visually inspect the final formulation for any signs of precipitation or cloudiness. The solution should be clear.
-
Administration: Use the formulation immediately after preparation. If storage is necessary, stability tests should be performed.
Visualizations
Workflow for In Vivo Formulation Development
The following diagram illustrates a logical workflow for developing a suitable formulation for a novel, poorly soluble HSD17B13 inhibitor for in vivo studies.
Caption: Workflow for developing an in vivo formulation.
HSD17B13's Role in Liver Disease Progression
This diagram outlines the conceptual pathway illustrating why inhibiting HSD17B13 is a therapeutic goal for NAFLD/NASH.
Caption: HSD17B13 inhibition protects against liver disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HSD17B13-IN-39 | 17β-HSD | 2730022-55-4 | Invivochem [invivochem.com]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 7. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Metabolic Instability of HSD17B13 Inhibitors
Disclaimer: The compound "Hsd17B13-IN-25" is not described in publicly available scientific literature. The following troubleshooting guide is based on general principles of small molecule drug metabolism and is intended to assist researchers facing metabolic instability with novel inhibitors of 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13). The data presented are hypothetical and for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: What are the common indicators of metabolic instability for a small molecule inhibitor like this compound?
A1: Metabolic instability can manifest in several ways during preclinical studies:
-
In Vitro:
-
High Intrinsic Clearance (CLint) in Liver Microsomes or S9 Fractions: This suggests rapid metabolism by Phase I (e.g., Cytochrome P450s) and/or Phase II (e.g., UGTs, SULTs) enzymes.
-
Short Half-life (t½) in Hepatocytes: This indicates that the compound is rapidly cleared by the liver cells, which contain a full complement of metabolic enzymes.
-
Low Recovery of Parent Compound: In any in vitro system, if the amount of the initial compound decreases significantly over time without the appearance of corresponding metabolites, it could suggest instability or non-specific binding.
-
-
In Vivo:
-
High Plasma Clearance: This leads to a short circulating half-life of the drug.
-
Low Oral Bioavailability (F%): Rapid first-pass metabolism in the gut wall or liver can significantly reduce the amount of drug that reaches systemic circulation after oral administration.
-
High Variability in Exposure: Inconsistent plasma concentrations between individuals or studies can sometimes be attributed to variable metabolic rates.
-
Q2: What are the most likely metabolic pathways for a novel HSD17B13 inhibitor?
A2: While the exact pathways depend on the chemical structure of this compound, inhibitors of steroid-binding enzymes often contain heterocyclic moieties and lipophilic regions, making them susceptible to:
-
Phase I Metabolism (Functionalization):
-
Oxidation: Mediated primarily by Cytochrome P450 (CYP) enzymes in the liver. Common reactions include hydroxylation, N-dealkylation, O-dealkylation, and aromatic oxidation.
-
Reduction: Ketone or aldehyde moieties can be reduced by carbonyl reductases.
-
Hydrolysis: Ester or amide bonds can be cleaved by esterases or amidases.
-
-
Phase II Metabolism (Conjugation):
-
Glucuronidation: Addition of glucuronic acid to hydroxyl, carboxyl, or amine groups by UDP-glucuronosyltransferases (UGTs). This is a major pathway for increasing water solubility and facilitating excretion.
-
Sulfation: Conjugation of a sulfonate group to hydroxyl or amine functions by sulfotransferases (SULTs).
-
Glutathione Conjugation: Reaction with glutathione, often with reactive electrophilic metabolites, mediated by glutathione S-transferases (GSTs).
-
Q3: What general strategies can be employed to improve the metabolic stability of a compound?
A3: Improving metabolic stability is an iterative process of identifying metabolic "soft spots" and modifying the chemical structure to block or slow down the rate of metabolism. Common strategies include:
-
Blocking Metabolic Sites: Introducing chemical groups (e.g., fluorine, chlorine, or a methyl group) at or near the site of metabolism can sterically hinder enzyme access or alter the electronic properties of the molecule to disfavor the metabolic reaction.
-
Replacing Labile Groups: Substituting metabolically unstable functional groups with more robust alternatives (e.g., replacing a metabolically labile ester with a more stable amide or a non-hydrolyzable linker).
-
Modulating Physicochemical Properties: Reducing the lipophilicity (logP) of a compound can sometimes decrease its binding to metabolic enzymes.
-
Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a site of metabolism can slow down the rate of bond cleavage (the kinetic isotope effect), thereby improving stability.
Troubleshooting Guides
Problem 1: High Intrinsic Clearance in Human Liver Microsomes (HLM)
You've run a metabolic stability assay and the in vitro half-life of this compound in HLM is very short, indicating high intrinsic clearance.
Troubleshooting Steps:
-
Confirm the result and rule out artifacts:
-
Repeat the experiment to ensure reproducibility.
-
Run a control compound with known stability.
-
Perform the assay in the absence of the NADPH cofactor. If the compound is still unstable, it might be due to chemical instability in the buffer or hydrolysis by esterases present in microsomes.
-
-
Identify the primary metabolic pathway:
-
Phase I vs. Phase II: Compare the stability in HLM (primarily Phase I) with S9 fraction (Phase I and cytosolic Phase II enzymes) and hepatocytes (all enzymes). A significantly shorter half-life in S9 or hepatocytes compared to microsomes suggests a contribution from cytosolic or other non-microsomal enzymes.
-
Role of CYPs: Use a pan-CYP inhibitor (e.g., 1-aminobenzotriazole, ABT) in your microsomal assay. If stability is restored, CYP enzymes are the main culprits.
-
Identify specific CYP isoforms: Use specific chemical inhibitors for major CYP isoforms (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6) to pinpoint which enzyme is responsible.
-
-
Identify the site of metabolism (Metabolite Identification):
-
Incubate this compound with HLM and NADPH, and analyze the samples by high-resolution mass spectrometry (LC-MS/MS).
-
Look for the appearance of new peaks corresponding to metabolites (e.g., +16 Da for hydroxylation, -14 Da for N-demethylation).
-
Fragment the parent compound and the metabolites in the mass spectrometer to determine the site of modification.
-
-
Implement a medicinal chemistry strategy:
-
Once the metabolic "soft spot" is identified, work with a chemist to synthesize analogs that block this position. For example, if an aromatic ring is being hydroxylated, consider adding a fluorine atom to that position.
-
| In Vitro System | Condition | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| HLM | + NADPH | 5 | 138.6 |
| HLM | - NADPH | > 60 | < 11.6 |
| HLM | + NADPH + 1-ABT | 55 | 12.6 |
| HLM | + NADPH + Ketoconazole | 48 | 14.4 |
| Human Hepatocytes | N/A | 3 | High |
Problem 2: Rapid In Vivo Clearance Despite Good In Vitro Stability in Microsomes
Your compound appears stable in liver microsomes, but when you dose it in vivo (e.g., in mice or rats), it disappears from the plasma very quickly.
Troubleshooting Steps:
-
Consider non-CYP metabolic pathways:
-
Aldehyde Oxidase (AO): This is a common non-CYP enzyme responsible for the metabolism of nitrogen-containing heterocyclic rings. Check the stability of your compound in the liver S9 fraction or cytosol in the presence and absence of an AO inhibitor (e.g., hydralazine).
-
Carbonyl Reductases: If your compound has a ketone or aldehyde, it could be a substrate for these enzymes.
-
Phase II Metabolism: A high rate of glucuronidation or sulfation can lead to rapid clearance. Assess stability in hepatocytes in the presence of UGT or SULT inhibitors.
-
-
Investigate extrahepatic metabolism:
-
The gut wall, kidneys, and lungs also contain metabolic enzymes. Consider in vitro stability assays using intestinal microsomes or S9 fractions.
-
-
Evaluate plasma stability:
-
Incubate your compound in plasma from the in vivo species. Rapid degradation could indicate hydrolysis by plasma esterases.
-
-
Assess tissue distribution and transporter effects:
-
The compound might be rapidly taken up into tissues by transporters, leading to low plasma concentrations. This is not a stability issue but can affect the pharmacokinetic profile. An in vivo tissue distribution study can clarify this.
-
Active efflux from the liver back into the bile can also contribute to rapid clearance.
-
| In Vitro System | Condition | Half-life (t½, min) |
| Human Liver Microsomes | + NADPH | > 60 |
| Rat Liver Microsomes | + NADPH | > 60 |
| Rat Liver S9 | + NADPH | 10 |
| Rat Liver S9 | + NADPH + Hydralazine | 55 |
| Rat Plasma | N/A | > 120 |
Experimental Protocols
Protocol 1: Metabolic Stability in Liver Microsomes
-
Prepare the incubation mixture: In a microcentrifuge tube, combine liver microsomes (e.g., 0.5 mg/mL final concentration) and the test compound (e.g., 1 µM final concentration) in a phosphate buffer (pH 7.4).
-
Pre-warm: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction: Add a pre-warmed solution of NADPH (final concentration 1 mM) to start the reaction. For the "-NADPH" control, add buffer instead.
-
Time points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.
-
Sample processing: Centrifuge the quenched samples to pellet the protein.
-
Analysis: Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.
-
Data analysis: Plot the natural log of the percent remaining of the parent compound versus time. The slope of the line gives the rate constant (k), and the half-life is calculated as t½ = 0.693 / k.
Visualizations
Caption: Potential metabolic pathways for a novel HSD17B13 inhibitor.
Caption: Workflow for addressing metabolic instability.
Technical Support Center: HSD17B13 Inhibitors in Liver Cell Research
Disclaimer: As of November 2025, public scientific literature and databases do not contain information on a specific molecule designated "Hsd17B13-IN-25". The following technical support guide is designed for researchers working with novel or hypothetical small molecule inhibitors of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) in liver cells. The content is based on the established biological function of the HSD17B13 protein and general principles of pharmacological inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of HSD17B13 in liver cells and the expected outcome of its inhibition?
HSD17B13 is a lipid droplet-associated protein predominantly expressed in hepatocytes.[1][2][3] Its primary described enzymatic activity is as a retinol dehydrogenase, converting retinol to retinaldehyde.[4][5] Genetic loss-of-function variants in HSD17B13 are strongly associated with a reduced risk of progressing from simple steatosis to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[4][6][7][8] Therefore, the expected outcome of pharmacological inhibition is to mimic this protective genetic profile, primarily by reducing the hepatocellular injury, inflammation, and ballooning characteristic of NASH, rather than affecting simple steatosis.[7]
Q2: Which liver cell lines are most appropriate for studying HSD17B13 inhibition?
Human hepatoma cell lines such as Huh7 and HepG2 are commonly used and express HSD17B13.[2] It is crucial to verify HSD17B13 expression levels in your specific cell line and passage number, as expression can be variable. For experiments involving lipid metabolism, inducing steatosis by treating cells with fatty acids (e.g., oleic acid) is a standard practice to model the cellular environment where HSD17B13 is active on lipid droplets.
Q3: What are the potential off-target liabilities for an HSD17B13 inhibitor?
The human HSD17B family has 15 members, many of which are involved in steroid and lipid metabolism.[2] A key concern for a small molecule inhibitor is cross-reactivity with other family members, particularly HSD17B11, which is also associated with lipid droplets and shares structural similarities.[2][9] Off-target screening against a panel of HSD17B enzymes is highly recommended to ensure selectivity.
Q4: How might an HSD17B13 inhibitor interact with the PNPLA3 I148M variant?
The PNPLA3 I148M variant is a major genetic risk factor for NAFLD and fibrosis. Interestingly, loss-of-function variants in HSD17B13 have been shown to mitigate the detrimental effects of the PNPLA3 risk allele.[4][8] Therefore, a key experimental question is whether a pharmacological inhibitor of HSD17B13 can also blunt the pro-fibrotic phenotype in liver cells carrying the PNPLA3 I148M variant.
Q5: Should I expect to see a reduction in total lipid accumulation with an HSD17B13 inhibitor?
Not necessarily. Human genetic studies show that protective HSD17B13 variants are associated with a lower risk of NASH, inflammation, and fibrosis, but not consistently with a reduction in simple steatosis (hepatic fat content).[5][6] Therefore, the primary endpoint for inhibitor efficacy should be markers of cellular injury (e.g., AST/ALT release), inflammation, or hepatocyte ballooning, rather than a simple reduction in lipid droplet size or number.
Troubleshooting Guide
Issue 1: My HSD17B13 inhibitor shows no effect on lipid-loaded liver cells.
-
Question: Have you confirmed target engagement?
-
Action: If a suitable assay exists (e.g., a cellular thermal shift assay or a target engagement biomarker), confirm that the compound is binding to HSD17B13 in your cells at the concentrations used.
-
-
Question: Is the experimental endpoint appropriate?
-
Action: As noted in the FAQ, HSD17B13 inhibition is not expected to resolve steatosis itself. Shift your focus to measuring markers of cellular stress, inflammation (e.g., cytokine expression), or cell death, which are more aligned with the protein's role in NASH progression.
-
-
Question: Is the HSD17B13 expression level sufficient in your cell model?
-
Action: Perform qPCR or western blotting to confirm HSD17B13 expression. Overexpression of HSD17B13 has been shown to increase the number and size of lipid droplets, providing a more robust system to test inhibitors.[4]
-
Issue 2: I am observing significant cytotoxicity at effective concentrations.
-
Question: Is the toxicity on-target or off-target?
-
Action: Compare the inhibitor's cytotoxic effects in cells with and without HSD17B13 expression (e.g., using CRISPR/Cas9 knockout or siRNA knockdown). If toxicity persists in knockout cells, it is likely an off-target effect. Refer to selectivity profiling data to identify potential off-targets.
-
-
Question: Could the vehicle (e.g., DMSO) be the cause?
-
Action: Run a vehicle-only control at the highest concentration used. Ensure the final DMSO concentration is consistent across all wells and is below the tolerance level for your cell line (typically <0.5%).
-
Issue 3: The phenotype from my inhibitor does not match the published phenotype for HSD17B13 siRNA knockdown.
-
Question: What is the kinetic profile of inhibition versus knockdown?
-
Action: Small molecule inhibition is rapid and often reversible, whereas siRNA-mediated knockdown takes 48-72 hours to achieve maximal effect and represents a chronic loss of the protein. This temporal difference can lead to distinct phenotypic outcomes. Consider a time-course experiment with your inhibitor.
-
-
Question: Could the inhibitor have off-target effects that siRNA does not?
-
Action: This is a common reason for discrepancies. A well-validated siRNA is highly specific. If your inhibitor affects pathways not modulated by siRNA, it points to off-target activity. Cross-reference your results with inhibitor selectivity data.
-
Data Presentation
The therapeutic rationale for HSD17B13 inhibition is based on human genetic data. The table below summarizes the protective effects associated with the most studied loss-of-function variant, rs72613567:TA. A successful small molecule inhibitor would be expected to phenocopy these effects.
Table 1: Summary of Protective Effects of HSD17B13 rs72613567:TA Variant
| Clinical Endpoint | Population | Protective Effect of TA Allele (per allele) | Reference |
| Alcoholic Liver Disease | European Ancestry | 42% reduced risk (heterozygotes) | [2] |
| Alcoholic Cirrhosis | European Ancestry | 42% reduced risk (heterozygotes), 73% reduced risk (homozygotes) | [2] |
| Non-Alcoholic Liver Disease | European Ancestry | 17% reduced risk (heterozygotes) | [4] |
| NASH | Multi-ethnic Asian | Associated with lower odds of NASH | [6] |
| Progression to Cirrhosis | NAFLD Patients | Associated with reduced risk | [4] |
| Hepatocellular Carcinoma | Alcoholic Liver Disease | Associated with reduced risk |
Experimental Protocols
Protocol: Assessing HSD17B13 Inhibitor Efficacy on Lipid-Induced Stress in Huh7 Cells
-
Cell Culture: Culture Huh7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO₂.
-
Seeding: Seed 10,000 cells per well in a 96-well, black-walled, clear-bottom imaging plate. Allow cells to adhere for 24 hours.
-
Lipid Loading: Prepare a 10 mM stock of oleic acid complexed to bovine serum albumin (BSA) in serum-free DMEM. Dilute this stock to a final concentration of 200 µM in complete culture medium and replace the medium in the wells. Incubate for 24 hours to induce lipid droplet formation.
-
Inhibitor Treatment: Prepare serial dilutions of the HSD17B13 inhibitor and appropriate vehicle controls in the oleic acid-containing medium. Replace the medium in the wells with the inhibitor-containing medium. Incubate for another 24 hours.
-
Staining for Neutral Lipids and Cytotoxicity:
-
Add Hoechst 33342 (for nuclear staining) and a cell viability dye (e.g., CellTox™ Green) directly to the wells and incubate for 30 minutes.
-
Remove the medium and fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash twice with PBS.
-
Add a solution of HCS LipidTOX™ Deep Red neutral lipid stain (or Nile Red) in PBS and incubate for 30 minutes.
-
-
Imaging and Analysis:
-
Wash wells twice with PBS.
-
Acquire images using a high-content imaging system. Use the blue channel for cell counting (Hoechst), the green channel for cytotoxicity, and the far-red channel for lipid droplet analysis.
-
Quantify the total lipid droplet intensity per cell. Normalize this value to the vehicle control. Concurrently, quantify the percentage of dead cells in each well.
-
Expected Outcome: A selective inhibitor should reduce markers of cellular stress or ballooning (morphological analysis) without significantly increasing cell death or necessarily reducing total lipid content.
-
Visualizations
Caption: Proposed pathway of HSD17B13 on a lipid droplet in a hepatocyte.
Caption: Workflow for testing an HSD17B13 inhibitor in liver cells.
References
- 1. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 7. primarysourceai.substack.com [primarysourceai.substack.com]
- 8. news-medical.net [news-medical.net]
- 9. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Phase II Metabolism of HSD17B13 Inhibitors in Hepatocytes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the Phase II metabolism of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) inhibitors in hepatocytes.
Frequently Asked Questions (FAQs)
Q1: What are the primary Phase II metabolic pathways for HSD17B13 inhibitors in hepatocytes?
A1: For many current HSD17B13 inhibitors, particularly those with phenolic structural motifs, the primary Phase II metabolic pathways are glucuronidation and sulfation. For instance, a phenol-containing precursor to the well-characterized inhibitor BI-3231 demonstrated significant Phase II metabolism in human hepatocytes, with approximately 70% undergoing glucuronidation and 30% sulfation.[1] A close analog of BI-3231 was also shown to be predominantly metabolized via UGT1A9-mediated glucuronidation.[1][2]
Q2: Why is understanding the Phase II metabolism of HSD17B13 inhibitors important?
A2: Understanding the Phase II metabolism is crucial as it significantly impacts the pharmacokinetic profile of these inhibitors. Rapid Phase II metabolism can lead to high clearance and a short in vivo half-life, potentially limiting the therapeutic efficacy of the compound.[2] For example, the tool compound BI-3231 exhibits a disconnect between its in vitro and in vivo clearance, largely due to this extensive Phase II metabolism.[1] This metabolic instability can necessitate tailored dosing strategies, such as more frequent administration or the development of extended-release formulations, to maintain therapeutic exposure levels.[2]
Q3: Are there any known strategies to mitigate the rapid Phase II metabolism of HSD17B13 inhibitors?
A3: Yes, medicinal chemistry efforts are underway to address the metabolic liabilities of phenolic HSD17B13 inhibitors. One approach is to introduce chemical modifications that sterically hinder the site of conjugation. For example, adding a meta-fluorine substituent to a phenolic inhibitor has been shown to reduce its intrinsic clearance and extend its half-life. Another strategy involves replacing the metabolically susceptible phenol group with a bioisostere, such as a pyridone, which may be less prone to Phase II conjugation.
Q4: Is glutathione conjugation a significant metabolic pathway for HSD17B13 inhibitors?
A4: Currently, there is limited public data to suggest that glutathione conjugation is a major metabolic pathway for the known classes of HSD17B13 inhibitors. However, it remains a possibility for compounds with electrophilic centers. Glutathione conjugation is an important detoxification pathway for reactive metabolites and should be assessed, especially if there are indications of reactive metabolite formation.
Q5: How can I experimentally assess the different Phase II metabolic pathways for my HSD17B13 inhibitor?
A5: You can use in vitro assays with human hepatocytes or subcellular fractions like liver microsomes and S9 fractions. To specifically investigate glucuronidation, incubate your compound with liver microsomes supplemented with UDPGA. For sulfation, use liver S9 fractions with PAPS as the cofactor. For glutathione conjugation, incubate your compound with liver S9 fractions and glutathione. The formation of metabolites can then be monitored by LC-MS/MS.
Troubleshooting Guides
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High in vitro clearance of my HSD17B13 inhibitor in hepatocytes. | - Rapid Phase II metabolism (glucuronidation/sulfation) of phenolic moieties. - Presence of other metabolic "soft spots" in the molecule. | - Analyze metabolite identification data to confirm the site of conjugation. - Consider medicinal chemistry strategies to block the site of metabolism (e.g., steric hindrance, bioisosteric replacement). - If other metabolites are observed, perform further structural modifications to improve metabolic stability. |
| Discrepancy between in vitro hepatocyte clearance and in vivo pharmacokinetic data. | - Contribution of extrahepatic metabolism (e.g., kidney, intestine). - Involvement of drug transporters in hepatic uptake and efflux. - Enterohepatic recirculation of metabolites. | - Investigate metabolism in extrahepatic tissues (e.g., kidney or intestinal microsomes). - Conduct transporter interaction studies to identify potential substrates or inhibitors of uptake (e.g., OATPs) and efflux (e.g., MRPs) transporters. - Analyze bile for the presence of the parent compound and its metabolites in animal models. |
| No detectable Phase II metabolites in my hepatocyte incubation. | - The inhibitor is not a substrate for major Phase II enzymes. - The analytical method is not sensitive enough to detect low levels of metabolites. - The incubation time is too short for slowly metabolized compounds. | - Confirm the absence of metabolites using high-resolution mass spectrometry. - Optimize the LC-MS/MS method for enhanced sensitivity. - Extend the incubation time or consider using a hepatocyte relay assay for low-turnover compounds. |
| Difficulty in identifying the specific UGT or SULT isozyme responsible for metabolism. | - Multiple isozymes may be involved. - The inhibitor is metabolized by a low-abundance isozyme. | - Use a panel of recombinant human UGT or SULT enzymes to screen for activity. - Perform chemical inhibition studies in human liver microsomes using isozyme-selective inhibitors. |
Data Presentation
Table 1: In Vitro Metabolic Profile of a Phenolic HSD17B13 Inhibitor Precursor in Human Hepatocytes
| Parameter | Value | Reference |
| Glucuronidation | 70% | [1] |
| Sulfation | 30% | [1] |
Table 2: In Vitro Pharmacokinetic Properties of the HSD17B13 Inhibitor BI-3231
| Parameter | Human | Mouse | Reference |
| Hepatocyte Clearance (µL/min/10^6 cells) | 131 | 158 | [1] |
| Microsomal Clearance (µL/min/mg protein) | 22 | 8 | [1] |
Experimental Protocols
Protocol 1: Assessment of Phase II Metabolism of an HSD17B13 Inhibitor in Suspended Human Hepatocytes
-
Hepatocyte Preparation: Thaw cryopreserved human hepatocytes according to the supplier's instructions. Determine cell viability and density using a trypan blue exclusion assay. Resuspend the hepatocytes in incubation medium to the desired concentration (e.g., 1 x 10^6 cells/mL).
-
Incubation: Pre-warm the hepatocyte suspension at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the HSD17B13 inhibitor (e.g., at a final concentration of 1 µM).
-
Time-Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the incubation mixture.
-
Reaction Quenching: Immediately stop the metabolic reaction by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant to a new plate or vials for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the parent inhibitor and identify potential Phase II metabolites (glucuronides, sulfates, and glutathione conjugates).
-
Data Analysis: Determine the rate of disappearance of the parent compound to calculate the in vitro half-life and intrinsic clearance. Analyze the formation of metabolites over time to understand the primary conjugation pathways.
Protocol 2: In Vitro Assessment of Glutathione Conjugation
-
Incubation System: Use human liver S9 fraction as the enzyme source.
-
Reaction Mixture: Prepare a reaction mixture containing the liver S9 fraction, the HSD17B13 inhibitor, and glutathione (GSH) in a suitable buffer.
-
Initiation and Incubation: Initiate the reaction by adding the cofactor (e.g., NADPH for reactions requiring Phase I metabolism prior to conjugation). Incubate at 37°C.
-
Sampling and Quenching: Collect samples at various time points and quench the reaction with a suitable solvent.
-
Analysis: Analyze the samples by LC-MS/MS, specifically looking for the mass corresponding to the parent compound plus the mass of glutathione (or its fragments).
Visualizations
Caption: Experimental workflow for assessing Phase II metabolism in hepatocytes.
Caption: Troubleshooting logic for high in vitro clearance of HSD17B13 inhibitors.
References
Technical Support Center: Enhancing Oral Bioavailability of Hsd17B13-IN-25
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of Hsd17B13-IN-25. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Disclaimer: Specific oral bioavailability data for this compound is not publicly available. The guidance provided here is based on general principles for improving the oral bioavailability of poorly soluble small molecule inhibitors and the known biological context of its target, HSD17B13.
Troubleshooting Guides
Issue 1: Low Aqueous Solubility of this compound
Question: My initial in vitro dissolution studies show very low solubility of this compound in aqueous buffers. What strategies can I employ to improve its solubility?
Answer: Low aqueous solubility is a common challenge for small molecule inhibitors and a primary reason for poor oral bioavailability.[1][2] Several formulation strategies can be explored to enhance the solubility of this compound.
Table 1: Formulation Strategies to Enhance Solubility
| Strategy | Description | Advantages | Disadvantages |
| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in a polymer matrix in an amorphous state.[2][3] | Significantly increases apparent solubility and dissolution rate.[2][3] | Potential for physical instability and recrystallization over time. |
| Lipid-Based Formulations | The drug is dissolved in oils, surfactants, and co-solvents. These can form emulsions or microemulsions in the GI tract.[3][4][5] | Can enhance solubility and potentially improve absorption via the lymphatic pathway, bypassing first-pass metabolism.[3] | Can be complex to formulate and may have stability issues. |
| Nanoparticles | The drug's particle size is reduced to the nanometer range, increasing the surface area for dissolution.[1][3] | Increased dissolution velocity and saturation solubility.[3] | Manufacturing can be complex and costly. Potential for particle aggregation. |
| Cyclodextrin Complexation | The drug forms an inclusion complex with cyclodextrins, which have a hydrophilic exterior and a hydrophobic interior.[1][2][4] | Increases aqueous solubility and can improve stability.[2][4] | Limited to drugs that can fit within the cyclodextrin cavity. |
| Salt Formation | For ionizable compounds, forming a salt can significantly improve solubility and dissolution rate.[5][6] | A well-established and often straightforward approach. | Only applicable to compounds with ionizable groups. The choice of counterion is critical. |
| Cocrystals | Crystalline structures composed of the drug and a coformer, which can alter the physicochemical properties.[2][5] | Can improve solubility, dissolution rate, and stability.[2][5] | Requires screening for suitable coformers and can be challenging to scale up. |
Issue 2: Poor Permeability Across Intestinal Epithelium
Question: Even with improved solubility, my in vitro permeability assays (e.g., Caco-2) indicate low transport of this compound. What could be the cause and how can I address this?
Answer: Poor membrane permeation can be another significant barrier to oral bioavailability, even if solubility is addressed.[7] This can be due to the physicochemical properties of the molecule or its interaction with efflux transporters.
Troubleshooting Steps:
-
Assess Physicochemical Properties:
-
Lipophilicity (LogP): An optimal LogP (typically 1-3) is required for good passive diffusion. If LogP is too high or too low, permeability will be affected.
-
Molecular Weight (MW): Larger molecules (MW > 500) often have lower permeability.
-
Polar Surface Area (PSA): A high PSA (>140 Ų) can limit membrane permeation.
-
-
Investigate Efflux Transporters:
-
This compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump the compound out of intestinal cells.
-
Experimental Verification: Conduct Caco-2 permeability assays in the presence and absence of known efflux transporter inhibitors (e.g., verapamil for P-gp). A significant increase in the apparent permeability (Papp) in the presence of an inhibitor suggests that this compound is an efflux substrate.
-
Potential Solutions:
-
Formulation with Permeation Enhancers: Incorporate excipients that can transiently open tight junctions or inhibit efflux transporters.[4][7]
-
Chemical Modification (Prodrugs): Design a prodrug of this compound that masks the features responsible for poor permeability and is converted to the active drug after absorption.
Frequently Asked Questions (FAQs)
Q1: What is the role of HSD17B13 and how might it influence the experimental design for bioavailability studies of its inhibitor?
A1: HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver.[8][9][10] It is involved in hepatic lipid metabolism and has been identified as a retinol dehydrogenase, converting retinol to retinaldehyde.[8][9] Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD) and its progression.[8][10]
For bioavailability studies, this context is important for a few reasons:
-
Target Tissue: The primary target organ is the liver. Therefore, assessing liver exposure of this compound after oral administration is a critical endpoint in in vivo studies.
-
First-Pass Metabolism: Since the liver is the main site of action and a major site of drug metabolism, this compound is likely to undergo significant first-pass metabolism, which can reduce its oral bioavailability.[11]
-
In Vivo Models: Animal models of NAFLD may be relevant for evaluating the efficacy of this compound in a disease context, in addition to standard pharmacokinetic studies in healthy animals.[12][13]
Q2: What in vitro assays are recommended to predict the oral bioavailability of this compound?
A2: A combination of in vitro assays can provide a good initial assessment of the potential for oral bioavailability.[14][15]
Table 2: Recommended In Vitro Assays for Oral Bioavailability Prediction
| Assay | Purpose | Experimental Details |
| Kinetic Solubility | To determine the solubility of this compound in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid). | Incubate the compound in the test media and measure the concentration of the dissolved compound over time using HPLC-UV or LC-MS/MS. |
| In Vitro Dissolution | To assess the rate and extent of drug release from a formulated product.[16][17] | Use USP dissolution apparatus (e.g., Apparatus II - paddle) with biorelevant media.[17] |
| Parallel Artificial Membrane Permeability Assay (PAMPA) | To predict passive permeability across the intestinal barrier.[15] | A donor compartment contains the drug solution, and an acceptor compartment is separated by an artificial membrane coated with lipids. The amount of drug that crosses the membrane is measured. |
| Caco-2 Cell Permeability Assay | To assess both passive and active transport (including efflux) across a human intestinal cell monolayer.[15] | This compound is added to either the apical or basolateral side of a confluent Caco-2 cell monolayer. The amount of compound that transports to the other side is quantified. |
| Metabolic Stability in Liver Microsomes and Hepatocytes | To estimate the extent of first-pass metabolism in the liver. | Incubate this compound with liver microsomes or hepatocytes and measure the rate of its disappearance over time. |
Q3: What are the key parameters to measure in an in vivo pharmacokinetic study for this compound?
A3: In vivo studies in animal models (e.g., rats, mice) are essential to determine the actual oral bioavailability.[12][13][18]
Table 3: Key In Vivo Pharmacokinetic Parameters
| Parameter | Description | How it's Determined |
| Cmax | Maximum plasma concentration of the drug. | From the plasma concentration-time profile after oral administration. |
| Tmax | Time to reach Cmax. | From the plasma concentration-time profile after oral administration. |
| AUC (Area Under the Curve) | Total drug exposure over time. | Calculated from the plasma concentration-time profile. |
| Half-life (t½) | Time required for the drug concentration to decrease by half. | Calculated from the elimination phase of the plasma concentration-time profile. |
| Absolute Bioavailability (F%) | The fraction of the orally administered dose that reaches systemic circulation. | F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100. This requires both oral and intravenous administration of this compound.[13] |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity: Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Assay Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Dosing Solution: Prepare a dosing solution of this compound in the transport buffer.
-
A to B Transport (Apparent Permeability):
-
Add the dosing solution to the apical (A) side of the Transwell®.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).
-
Analyze the concentration of this compound in the samples by LC-MS/MS.
-
-
B to A Transport (Efflux Ratio):
-
Add the dosing solution to the basolateral (B) side.
-
Add fresh transport buffer to the apical (A) side.
-
Follow the same sampling and analysis procedure as for A to B transport.
-
-
Calculations:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the efflux ratio (Papp B to A / Papp A to B). An efflux ratio > 2 suggests active efflux.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).
-
Dose Formulation:
-
Oral (PO): Formulate this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water, or a lipid-based formulation if solubility is low).
-
Intravenous (IV): Dissolve this compound in a vehicle suitable for injection (e.g., saline with a co-solvent like DMSO or PEG400).
-
-
Dosing:
-
PO Group: Administer the oral formulation by gavage.
-
IV Group: Administer the intravenous formulation via the tail vein.
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at pre-determined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours post-dose). Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Extract this compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate the parameters listed in Table 3.
Visualizations
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. upm-inc.com [upm-inc.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. news-medical.net [news-medical.net]
- 11. cn-bio.com [cn-bio.com]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. Bioavailability Studies [met.uk.com]
- 18. mdpi.com [mdpi.com]
Hsd17B13-IN-25 stability in DMSO and cell culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Hsd17B13-IN-25 in DMSO and cell culture media.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound in DMSO?
A1: While specific stability data for this compound is not publicly available, general guidelines for similar small molecules suggest the following:
-
Preparation: To prepare a stock solution, dissolve this compound in newly opened, anhydrous DMSO.[1][2][3] Sonication may be required to fully dissolve the compound.[1][2][3]
-
Storage: Based on data for other Hsd17B13 inhibitors, stock solutions in DMSO can typically be stored at -20°C for up to one month or at -80°C for up to six months.[1][2][3][4] For optimal stability, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
A2: The optimal concentration of this compound will vary depending on the cell type and the specific assay. It is recommended to perform a dose-response curve to determine the effective concentration for your experimental setup. The inhibitor has an IC50 of <0.1 μM for Estradiol, which can serve as a starting point for designing your experiment.
Q3: How can I determine the stability of this compound in my specific cell culture media?
A3: The stability of a small molecule in cell culture media can be influenced by factors such as pH, temperature, and the presence of serum proteins.[5] To determine the stability in your specific media, you can perform an incubation study. A general protocol is provided in the "Experimental Protocols" section below. The primary method for analyzing the concentration of the compound over time is Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation observed when diluting DMSO stock solution in aqueous media. | The compound has limited aqueous solubility. The final DMSO concentration in the media is too low to maintain solubility. | - Increase the final DMSO concentration (typically ≤0.5% to avoid cell toxicity). - Prepare an intermediate dilution in a co-solvent like PEG300 or use a formulation with Tween-80.[1][2][4] - Ensure the stock solution is fully dissolved before dilution. |
| Loss of compound activity over time in a multi-day experiment. | The compound may be unstable in the cell culture media at 37°C. | - Perform a stability study to determine the half-life of the compound in your media (see Experimental Protocols). - Replenish the media with freshly diluted compound at appropriate intervals based on its stability. |
| Inconsistent experimental results. | - Degradation of the compound in the DMSO stock solution due to improper storage. - Variability in the preparation of working solutions. - The compound may bind to plasticware.[6] | - Aliquot and store the DMSO stock solution at -80°C. - Prepare fresh working solutions for each experiment. - Consider using low-adhesion microplates or glassware. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (with and without serum)
-
Incubator (37°C, 5% CO2)
-
LC-MS system for analysis
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution into pre-warmed cell culture medium to the final working concentration (e.g., 10 µM). Prepare separate samples for media with and without serum.
-
Immediately take a sample (t=0) and store it at -80°C for later analysis.
-
Incubate the remaining media containing the compound at 37°C in a 5% CO2 incubator.
-
Collect aliquots at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours).
-
Store all collected samples at -80°C until analysis.
-
Analyze the concentration of this compound in each sample using a validated LC-MS method.
-
Plot the concentration of this compound as a percentage of the initial concentration (t=0) versus time to determine the stability profile.
Data Presentation
The following tables are templates for summarizing the stability data you collect.
Table 1: Stability of this compound in DMSO Stock Solution
| Storage Temperature | Time Point | % Initial Concentration Remaining |
| -20°C | 1 week | User Data |
| 1 month | User Data | |
| 3 months | User Data | |
| -80°C | 1 month | User Data |
| 3 months | User Data | |
| 6 months | User Data |
Table 2: Stability of this compound in Cell Culture Media at 37°C
| Media Condition | Time Point (hours) | % Initial Concentration Remaining |
| Media without Serum | 0 | 100 |
| 2 | User Data | |
| 4 | User Data | |
| 8 | User Data | |
| 24 | User Data | |
| 48 | User Data | |
| 72 | User Data | |
| Media with 10% FBS | 0 | 100 |
| 2 | User Data | |
| 4 | User Data | |
| 8 | User Data | |
| 24 | User Data | |
| 48 | User Data | |
| 72 | User Data |
Visualizations
Caption: Workflow for preparing this compound stock and assessing its stability.
Caption: Troubleshooting logic for this compound experiments.
References
Technical Support Center: Mitigating Cytotoxicity of Hsd17B13-IN-25
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and mitigate potential cytotoxicity observed with Hsd17B13-IN-25, particularly at high concentrations, during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with this compound at concentrations where we expect to see target engagement. Is this an expected outcome?
A1: While this compound is a potent and selective inhibitor of its target, off-target effects leading to cytotoxicity can manifest at higher concentrations. This is a common characteristic of small molecule inhibitors. To address this, it is crucial to perform a comprehensive dose-response analysis to establish the therapeutic window of the compound within your specific cellular model. This will allow you to identify the optimal concentration range that achieves maximal target inhibition while minimizing cytotoxic effects.
Q2: How can we confirm that the observed cell death is a direct result of this compound and not an artifact of our experimental conditions?
A2: To ensure the observed cytotoxicity is directly attributable to this compound, we strongly recommend implementing the following control experiments:
-
Vehicle Control: It is imperative to confirm that the solvent used to dissolve this compound (e.g., DMSO) does not induce toxicity at the final concentration used in your assays.
-
Inactive Control Compound: When available, utilizing a structurally analogous but biologically inactive version of this compound can help differentiate between target-specific effects and non-specific toxicity.
Q3: What are the potential underlying mechanisms of this compound-induced cytotoxicity?
A3: At elevated concentrations, the cytotoxic effects of this compound may be triggered by off-target activities. A plausible, though hypothetical, mechanism involves the induction of apoptosis via mitochondrial stress. This could be initiated by the inadvertent inhibition of anti-apoptotic proteins or the activation of pro-apoptotic factors, culminating in the activation of the caspase cascade.
Caption: Hypothetical signaling pathway of this compound-induced cytotoxicity.
Q4: Our MTT assay indicates a decrease in cell viability, yet we do not observe clear morphological evidence of cell death. How should we interpret this discrepancy?
A4: The MTT assay is a measure of metabolic activity, which can be influenced by cellular processes other than outright cell death, such as cell cycle arrest or metabolic shifts.[2] A diminished MTT signal may, therefore, reflect a cytostatic rather than a cytotoxic effect. To differentiate between these possibilities, we recommend performing a direct cell counting assay, such as Trypan Blue exclusion, or a longer-term clonogenic survival assay. Furthermore, employing a direct cytotoxicity assay like the LDH release assay will help to ascertain if cell membrane integrity has been compromised.[3]
Q5: We are conducting high-throughput screening and require a robust and efficient method for assessing cytotoxicity. What is your recommendation?
A5: For high-throughput screening applications, we advise using a homogeneous, "add-mix-measure" assay to streamline the workflow and minimize plate handling. The Caspase-Glo® 3/7 Assay is a highly suitable option. It is an exceptionally sensitive luminescent assay that is readily amenable to automation.[1] This assay directly quantifies a pivotal event in the apoptotic pathway and generates a stable signal, making it ideal for the screening of large compound libraries.[4][5]
Troubleshooting Guides
Troubleshooting Unexpected Cytotoxicity
This guide presents a systematic workflow for addressing unexpected cytotoxicity observed with this compound.
Caption: A systematic workflow for troubleshooting unexpected cytotoxicity.
Data Interpretation Guide
The following table provides guidance on interpreting results from various cytotoxicity assays.
| Assay Type | Principle | Interpretation of Positive Result | Potential for False Positives/Negatives |
| MTT Assay | Measures metabolic activity via mitochondrial reductase enzymes.[2][6] | A decrease in absorbance indicates a reduction in cell viability or proliferation.[7] | False Negatives: May occur if the compound interferes with mitochondrial respiration. False Positives: Possible if the compound directly reduces the MTT reagent. |
| LDH Release Assay | Measures the activity of lactate dehydrogenase (LDH) released from cells with compromised membrane integrity.[3][8] | An increase in absorbance or fluorescence signifies a loss of membrane integrity, indicative of necrosis.[9] | False Negatives: Can occur if cell death proceeds without membrane rupture, as in early-stage apoptosis.[10] |
| Caspase-Glo® 3/7 Assay | Quantifies the activity of caspase-3 and -7, which are key effector enzymes in the apoptotic pathway.[1][5] | An elevated luminescent signal is indicative of the induction of apoptosis.[4] | False Negatives: May be observed if the predominant mode of cell death is non-apoptotic. |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is based on standard methods for assessing cell viability through the measurement of metabolic activity.[2][7][11][12]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in a final volume of 100 µL of culture medium. Allow the cells to adhere and grow for 24 hours at 37°C in a 5% CO2 environment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the appropriate wells. Be sure to include vehicle-treated and untreated control wells. Incubate the plate for the desired duration of treatment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well. Incubate the plate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium from each well and add 150 µL of DMSO to dissolve the resulting formazan crystals.
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
LDH Cytotoxicity Assay Protocol
This protocol details the quantification of cytotoxicity by measuring the release of LDH from damaged cells.[3][8][9][10]
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
Supernatant Collection: Following the treatment period, centrifuge the plate at 250 x g for 5 minutes. Carefully collect 50 µL of the supernatant from each well and transfer it to a fresh 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture as per the manufacturer's guidelines. Add 50 µL of this mixture to each well containing the collected supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, ensuring it is protected from light.
-
Absorbance Measurement: If required by the kit, add 50 µL of stop solution. Measure the absorbance at 490 nm.
Caspase-Glo® 3/7 Assay Protocol
This protocol provides the steps for measuring the activity of caspase-3 and -7 as an indicator of apoptosis.[1][4][5][13][14]
-
Cell Seeding and Treatment: Adhere to steps 1 and 2 of the MTT assay protocol, using a white-walled 96-well plate that is compatible with luminescence detection.
-
Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.
-
Reagent Addition: Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well.
-
Incubation: Gently mix the contents of the wells by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for a period of 1 to 3 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
By adhering to these troubleshooting guides and detailed protocols, researchers can effectively identify, understand, and mitigate the cytotoxic effects of this compound, thereby ensuring the generation of accurate and reproducible experimental data. For any further inquiries, please do not hesitate to contact our technical support team.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 4. promega.com [promega.com]
- 5. ulab360.com [ulab360.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LDH Cytotoxicity Assay [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - ZA [thermofisher.com]
- 13. promega.com [promega.com]
- 14. tripod.nih.gov [tripod.nih.gov]
Validation & Comparative
HSD17B13 Inhibition: A Comparative Analysis of Small Molecule Inhibitors and RNAi Therapeutics
A comprehensive guide for researchers and drug developers on the two leading therapeutic modalities targeting hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) for the treatment of liver diseases such as non-alcoholic steatohepatitis (NASH).
The enzyme HSD17B13 has emerged as a promising therapeutic target for chronic liver diseases. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing NASH, alcoholic liver disease, and other liver ailments.[1][2] This has spurred the development of therapeutic agents aimed at inhibiting HSD17B13 activity or expression. Two primary strategies have advanced into clinical development: small molecule inhibitors and RNA interference (RNAi) therapeutics. This guide provides a detailed comparison of these two approaches, supported by available experimental data and protocols.
At a Glance: Small Molecule Inhibitors vs. RNAi
| Feature | Small Molecule Inhibitors | RNAi Therapeutics |
| Mechanism of Action | Bind to the enzyme's active site, directly inhibiting its catalytic function.[3] | Degrade HSD17B13 messenger RNA (mRNA), preventing protein synthesis.[1][4] |
| Mode of Administration | Typically oral.[2][5] | Subcutaneous injection.[1][6] |
| Target | HSD17B13 protein. | HSD17B13 mRNA. |
| Key Molecules | INI-822, INI-678, BI-3231.[2][3][7] | ARO-HSD (GSK4532990), Rapirosiran (ALN-HSD).[1][6] |
| Reported Efficacy | Reduction in fibrosis markers (α-SMA, Collagen I) in preclinical models.[3] | Significant reduction in liver HSD17B13 mRNA and protein levels, and decreased ALT and AST in clinical trials.[8][9] |
| Selectivity | High selectivity for HSD17B13 over other HSD17B family members reported.[10] | Highly specific to the target mRNA sequence.[4] |
HSD17B13 Signaling and Therapeutic Intervention Points
HSD17B13 is a lipid droplet-associated protein primarily expressed in hepatocytes.[11] Its expression is induced by the liver X receptor α (LXRα) via the sterol regulatory element-binding protein 1c (SREBP-1c), a key regulator of lipid metabolism.[12] HSD17B13 is implicated in several pathways, including steroid metabolism, fatty acid metabolism, and retinol metabolism.[12][13] Recent studies suggest that HSD17B13 promotes the biosynthesis of platelet-activating factor (PAF), which in turn activates the PAFR/STAT3 signaling pathway, leading to increased fibrinogen expression and leukocyte adhesion, contributing to liver inflammation.[14]
Below is a diagram illustrating the signaling pathway and the points of intervention for small molecule inhibitors and RNAi.
Caption: HSD17B13 signaling pathway and points of therapeutic intervention.
Quantitative Comparison of Preclinical and Clinical Data
Small Molecule Inhibitors
| Compound | Model | Key Findings | Reference |
| INI-678 | Human 3D liver-on-a-chip model of NASH | Decreased α-SMA by 35.4% and collagen type 1 by 42.5%. | [3] |
| INI-822 | Human 3D liver-on-a-chip model of NASH | Decreased α-SMA by up to 45% and collagen type 1 by up to 42%. | [15] |
| INI-822 | Zucker obese rats | 79-fold increase in the HSD17B13 substrate, 12-HETE. | [15] |
| BI-3231 | In vitro enzyme assay | Potent and selective inhibitor of human HSD17B13. | [7] |
RNAi Therapeutics
| Compound | Study Population | Key Findings | Reference |
| Rapirosiran (ALN-HSD) | Adults with MASH (Phase 1) | Median reduction of 78% in liver HSD17B13 mRNA at the 400 mg dose. | [6] |
| ARO-HSD (GSK4532990) | Patients with NASH or suspected NASH (Phase 1/2) | Mean reduction in hepatic HSD17B13 mRNA of 93.4% at the 200 mg dose. | [9] |
| ARO-HSD (GSK4532990) | Patients with NASH or suspected NASH (Phase 1/2) | Mean reduction in ALT of 42.3% at the 200 mg dose. | [9] |
| ARO-HSD (GSK4532990) | Patients with NASH or suspected NASH | Protein decrease of 92% and 97% in two patients. | [16] |
Experimental Methodologies
Small Molecule Inhibitor Evaluation in 3D Liver-on-a-Chip Model
This protocol is based on the methodology described for INI-678.[3]
References
- 1. primarysourceai.substack.com [primarysourceai.substack.com]
- 2. Inipharm Initiates Dosing in Phase 1 Study of Its Small Molecule Inhibitor of HSD17B13 - BioSpace [biospace.com]
- 3. Inipharm to Present Data Showing Potential of Small Molecule Inhibitors of HSD17B13 to Combat Liver Fibrosis at AASLD’s The Liver Meeting [businesswire.com]
- 4. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 5. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 6. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 9. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. inipharm.com [inipharm.com]
- 11. mdpi.com [mdpi.com]
- 12. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inipharm to Present Data on Anti-Fibrotic Effects of Its Development Candidate Targeting HSD17B13 at AASLD’s The Liver Meeting - BioSpace [biospace.com]
- 16. Treatment advances for Non-Alcoholic Fatty Liver Disease (NAFLD) announced at ILC 2021 - EASL-The Home of Hepatology. [easl.eu]
Hsd17B13-IN-25: A Comparative Analysis of Selectivity Against HSD17B11
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory activity of Hsd17B13-IN-25 and its optimized successor, BI-3231, against their primary target, 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13), and the closely related isoform, HSD17B11. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation of these compounds for further research and development.
Introduction to HSD17B13 and HSD17B11
17β-hydroxysteroid dehydrogenase type 13 (HSD17B13) and 17β-hydroxysteroid dehydrogenase type 11 (HSD17B11) are members of the short-chain dehydrogenase/reductase (SDR) superfamily. They share a high degree of sequence similarity, with HSD17B11 being the closest phylogenetic relative of HSD17B13. HSD17B13 is predominantly expressed in the liver and is localized to lipid droplets. Genetic studies have strongly associated loss-of-function variants in the HSD17B13 gene with a reduced risk of developing nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. This has positioned HSD17B13 as a promising therapeutic target. HSD17B11 is more broadly expressed and is also involved in steroid and lipid metabolism. Given their structural similarity, the development of selective inhibitors for HSD17B13 is crucial to avoid off-target effects.
Quantitative Comparison of Inhibitor Potency and Selectivity
A high-throughput screening effort identified an initial hit compound, referred to as "compound 1" (a potential precursor or analog of this compound), which demonstrated inhibitory activity against HSD17B13. Subsequent optimization of this initial hit led to the development of BI-3231, a potent and highly selective HSD17B13 inhibitor. The following table summarizes the in vitro potency and selectivity of these compounds against human HSD17B13 and HSD17B11.
| Compound | Target | Assay Type | Substrate | IC50 | Ki | Selectivity (HSD17B11/HSD17B13) |
| Compound 1 | hHSD17B13 | Enzymatic | Estradiol | 1.4 ± 0.7 µM | - | >7-fold (estimated) |
| hHSD17B13 | Enzymatic | Retinol | 2.4 ± 0.1 µM | - | ||
| BI-3231 | hHSD17B13 | Enzymatic | Estradiol | 1 nM* | 0.7 nM | >10,000-fold[1][2][3] |
| mHSD17B13 | Enzymatic | Estradiol | 14 nM | - | ||
| hHSD17B11 | Enzymatic | Estradiol | >10 µM[1][2][3] | - |
Note: The IC50 value for BI-3231 against hHSD17B13 is at the assay wall limit; the Ki value provides a more accurate measure of potency.
Experimental Protocols
The inhibitory activities of the compounds were determined using established biochemical assays.
High-Throughput Screening (HTS) for Initial Hit Identification
The initial identification of HSD17B13 inhibitors was performed through a high-throughput screening campaign utilizing a matrix-assisted laser desorption ionization–time-of-flight mass spectrometry (MALDI-TOF-MS) platform.
-
Enzyme: Purified human HSD17B13.
-
Substrate: Estradiol.
-
Cofactor: NAD+.
-
Detection: Direct measurement of the enzymatic reaction product.
Enzymatic Assay for Potency and Selectivity Determination
The potency and selectivity of the inhibitors were confirmed and characterized using a coupled-enzyme luminescence assay.
-
Principle: The assay measures the amount of NADH produced by the HSD17B13- or HSD17B11-catalyzed oxidation of a substrate. The NADH produced is then used in a secondary reaction to generate a luminescent signal that is proportional to the enzyme activity.
-
Enzymes: Purified recombinant human HSD17B13 and HSD17B11.
-
Substrates: Estradiol or Retinol.
-
Cofactor: NAD+.
-
Detection System: NAD(P)H-Glo™ Detection System (Promega), which contains a reductase, a proluciferin reductase substrate, and a luciferase.
-
Procedure:
-
Serial dilutions of the test compounds were prepared in DMSO and added to the assay plates.
-
A mixture of the substrate (e.g., estradiol) and cofactor (NAD+) was added.
-
The enzymatic reaction was initiated by the addition of the purified HSD17B13 or HSD17B11 enzyme.
-
After a defined incubation period, the NAD(P)H-Glo™ reagent was added.
-
The luminescence was measured using a plate reader.
-
IC50 values were calculated from the dose-response curves. For tight-binding inhibitors like BI-3231, Ki values were determined using the Morrison equation.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted enzymatic reaction and the workflow for inhibitor characterization.
References
Validation of Hsd17B13 Inhibitor Efficacy with a Negative Control Compound: A Comparative Guide
This guide provides a detailed comparison of the potent and selective 17β-Hydroxysteroid Dehydrogenase 13 (Hsd17B13) inhibitor, BI-3231, with its structurally related but inactive negative control, BI-0955. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively assess the specific efficacy of Hsd17B13 inhibition.
Hsd17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[1] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic steatohepatitis (NASH) and alcoholic liver disease.[1][2] This makes Hsd17B13 a compelling therapeutic target for these conditions. The enzyme is known to be a retinol dehydrogenase, catalyzing the conversion of retinol to retinaldehyde.[1]
This guide will present in vitro data demonstrating the potent and specific inhibition of Hsd17B13 by BI-3231, while its corresponding negative control, BI-0955, shows no significant activity.
Data Presentation: In Vitro Efficacy of BI-3231 vs. Negative Control BI-0955
The following table summarizes the in vitro inhibitory activity of BI-3231 and the negative control compound BI-0955 against human Hsd17B13 in both a biochemical enzymatic assay and a cellular assay.
| Compound | hHSD17B13 Enzymatic Assay IC50 (μM)[3] | hHSD17B13 Cellular Assay IC50 (μM)[3] |
| BI-3231 | 0.002 | 0.015 |
| BI-0955 (Negative Control) | > 50 | > 50 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified human Hsd17B13.
-
Enzyme and Substrate Preparation : Recombinant human Hsd17B13 enzyme is purified. Estradiol is used as the substrate, and NAD+ is used as the cofactor.[3]
-
Compound Incubation : The test compounds (BI-3231 and BI-0955) are serially diluted and incubated with the Hsd17B13 enzyme and NAD+.[3]
-
Reaction Initiation : The enzymatic reaction is initiated by the addition of the substrate, estradiol.[3]
-
Detection : The reaction progress is monitored by measuring the formation of the product, estrone, or the conversion of NAD+ to NADH. A common method is to use a coupled luciferase-based detection system that measures the amount of NADH produced, which correlates with enzyme activity.[4][5]
-
Data Analysis : The IC50 values are calculated from the dose-response curves generated by plotting the percent inhibition against the compound concentration.[3]
This assay measures the ability of a compound to inhibit Hsd17B13 activity within a cellular context.
-
Cell Culture : A human hepatocyte cell line (e.g., HepG2) is cultured under standard conditions.[6]
-
Compound Treatment : The cells are treated with various concentrations of the test compounds (BI-3231 and BI-0955).
-
Substrate Addition : A suitable substrate that can be metabolized by intracellular Hsd17B13 is added to the culture medium.
-
Lysate Preparation and Analysis : After a defined incubation period, the cells are lysed, and the amount of product formed is quantified using methods such as LC-MS/MS.
-
Data Analysis : The cellular IC50 values are determined by plotting the inhibition of substrate metabolism against the compound concentration.[3]
Visualizations
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of HSD17B13 Inhibition in Cellular Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of therapeutic strategies targeting 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a promising target for the treatment of chronic liver diseases such as non-alcoholic steatohepatitis (NASH). This document focuses on the activity of small molecule inhibitors in cellular systems, particularly in the context of protective genetic variants of HSD17B13.
Genetic studies have identified loss-of-function variants in the HSD17B13 gene, such as rs72613567, that are associated with a reduced risk of developing chronic liver disease.[1] This has spurred the development of therapies aimed at mimicking this protective effect by inhibiting HSD17B13 activity. This guide will explore the current landscape of HSD17B13 inhibitors, with a focus on publicly available data for tool compounds, and compare their potential with other therapeutic modalities.
While specific data for a compound designated "Hsd17B13-IN-25" is not available in the public domain, this guide will utilize data from commercially available inhibitors, such as HSD17B13-IN-23 and HSD17B13-IN-31, to provide a framework for comparison.
Small Molecule Inhibitors of HSD17B13
A number of small molecule inhibitors of HSD17B13 are under investigation. These compounds offer the potential for oral administration and represent a promising therapeutic avenue. The following table summarizes the available in vitro data for two such compounds.
| Compound | Target | Assay Substrate | IC50 | Source |
| HSD17B13-IN-23 | HSD17B13 | Estradiol | < 0.1 µM | [2] |
| Leukotriene B3 | < 1 µM | [2] | ||
| HSD17B13-IN-31 | HSD17B13 | Estradiol | < 0.1 µM | [3] |
| Leukotriene B3 | < 1 µM | [3] |
Therapeutic Strategies Targeting HSD17B13
Beyond small molecule inhibitors, other approaches to modulate HSD17B13 activity are also being explored. The primary alternative is RNA interference (RNAi), which aims to reduce the expression of the HSD17B13 protein.
| Therapeutic Modality | Mechanism of Action | Advantages | Disadvantages |
| Small Molecule Inhibitors | Direct inhibition of HSD17B13 enzymatic activity. | - Oral bioavailability is possible.- Dose can be readily modulated. | - Potential for off-target effects.- Requires continuous administration to maintain inhibition. |
| RNA Interference (RNAi) | Silencing of HSD17B13 mRNA, leading to reduced protein expression. | - High specificity for the target.- Long duration of action, allowing for infrequent dosing. | - Requires parenteral administration.- Potential for immune responses to the delivery vehicle. |
Experimental Protocols
To evaluate the efficacy of HSD17B13 inhibitors in a cellular context that reflects the protective genetic variants, the following experimental workflow can be employed.
Cell Line Generation and Culture
-
Cell Line Selection: Utilize a human hepatocyte cell line, such as HepG2 or Huh7.
-
Genetic Engineering: Employ CRISPR/Cas9 technology to introduce the rs72613567 variant (an adenine insertion) into the HSD17B13 gene. Create both heterozygous and homozygous knock-in cell lines, alongside the wild-type control.
-
Cell Culture: Maintain the engineered cell lines in appropriate culture media supplemented with fetal bovine serum and antibiotics.
Inhibitor Activity Assay in Engineered Cell Lines
-
Cell Seeding: Plate the wild-type, heterozygous, and homozygous variant cell lines in 96-well plates.
-
Compound Treatment: Treat the cells with a dilution series of the HSD17B13 inhibitor (e.g., this compound or a reference compound) for a predetermined time course (e.g., 24, 48, 72 hours).
-
Cell Viability Assay: Assess cell viability using a standard method, such as an MTS or CellTiter-Glo assay, to identify any cytotoxic effects of the inhibitor.
-
HSD17B13 Activity Measurement:
-
Lyse the cells and collect the supernatant.
-
Perform an enzymatic assay to measure HSD17B13 activity. A common method is the NADH-Glo assay, which measures the production of NADH in the presence of a substrate like β-estradiol.[4][5]
-
The assay mixture should contain the cell lysate, a reaction buffer (e.g., 40 mM Tris, pH 7.4, 0.01% BSA, 0.01% Tween 20), the substrate (e.g., 10-50 µM β-estradiol or leukotriene B4), and NAD+.[5]
-
Incubate the reaction and then add a detection reagent to measure the luminescent signal, which is proportional to the amount of NADH produced.
-
-
Data Analysis: Calculate the IC50 of the inhibitor in each cell line to determine if there is a differential effect based on the HSD17B13 genotype.
Visualizing Pathways and Workflows
To better understand the biological context and experimental design, the following diagrams are provided.
Conclusion
The inhibition of HSD17B13 presents a genetically validated and promising strategy for the treatment of chronic liver diseases. While direct comparative data for "this compound" is not publicly available, the experimental framework outlined in this guide provides a robust methodology for evaluating its activity and that of other inhibitors in cellular models expressing protective HSD17B13 variants. Such studies are crucial for the preclinical validation of these compounds and for understanding how their efficacy may translate to patient populations with different HSD17B13 genotypes. Further research is needed to fully elucidate the downstream effects of HSD17B13 inhibition and to determine the optimal therapeutic modality for targeting this enzyme.
References
- 1. HSD17B13 hydroxysteroid 17-beta dehydrogenase 13 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enanta.com [enanta.com]
A Comparative Guide to the Efficacy of HSD17B13 Inhibitors and Other Nonalcoholic Steatohepatitis (NASH) Drug Candidates
Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by liver inflammation and damage, which can progress to cirrhosis and hepatocellular carcinoma. The complex pathophysiology of NASH has made drug development challenging, but recent breakthroughs have led to the first approved therapy and a robust pipeline of candidates targeting various mechanisms. This guide provides an objective comparison of the emerging class of Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) inhibitors against other leading NASH drug candidates, supported by available clinical and preclinical data.
Quantitative Data Comparison of NASH Drug Candidates
The following table summarizes the efficacy data from key clinical trials of prominent NASH drug candidates, offering a quantitative comparison of their performance on primary histological endpoints.
| Drug Class/Target | Representative Drug(s) | Mechanism of Action | Key Clinical Trial & Phase | NASH Resolution (No Worsening of Fibrosis) | Fibrosis Improvement by ≥1 Stage (No Worsening of NASH) | Development Stage |
| HSD17B13 Inhibitor | ARO-HSD, ALN-HSD | Inhibition of a liver-specific lipid droplet protein genetically linked to reduced NASH progression. | Phase 1/2 | Data not yet available for histological endpoints. | Data not yet available for histological endpoints. | Phase 2 |
| Thyroid Hormone Receptor-β (THR-β) Agonist | Resmetirom (MGL-3196) | Selective activation of THR-β in the liver to increase fat metabolism and reduce lipotoxicity.[1][2] | MAESTRO-NASH (Phase 3) | 29.9% (100mg) vs 9.7% Placebo[3] | 25.9% (100mg) vs 14.2% Placebo[3] | FDA Approved [3] |
| Farnesoid X Receptor (FXR) Agonist | Obeticholic Acid (OCA) | Activation of the FXR nuclear receptor, which regulates bile acid, lipid, and glucose metabolism.[4] | REGENERATE (Phase 3) | 6.5% (25mg) vs 3.5% Placebo (Not significant)[5] | 22.4% (25mg) vs 9.6% Placebo[5][6] | Development for NASH Discontinued[7] |
| Pan-Peroxisome Proliferator-Activated Receptor (PPAR) Agonist | Lanifibranor | Activates all three PPAR isoforms (α, δ, γ) to modulate metabolic, inflammatory, and fibrotic pathways.[8][9][10] | NATIVE (Phase 2b) | 49% (1200mg) vs 27% Placebo (on a primary endpoint of NAS resolution) | 48% (1200mg) vs 29% Placebo (on fibrosis improvement) | Phase 3 |
| Glucagon-Like Peptide-1 (GLP-1) Receptor Agonist | Semaglutide | Mimics GLP-1 to improve metabolic parameters and induce weight loss.[11] | Phase 2 | 59% (0.4mg) vs 17% Placebo[11][12] | Not significantly improved vs Placebo[12][13][14] | Phase 3 (for NASH) |
Detailed Drug Class Profiles and Mechanisms of Action
HSD17B13 Inhibitors
HSD17B13 has emerged as a compelling therapeutic target based on human genetics.[15] Studies have shown that genetic variants leading to a loss of HSD17B13 function are associated with a significantly reduced risk of progressing from simple steatosis to NASH, fibrosis, and cirrhosis.[16][17]
-
Mechanism of Action: HSD17B13 is an enzyme found on the surface of lipid droplets within liver cells (hepatocytes).[18] While its precise function is still under investigation, inhibiting it is believed to protect against liver fibrosis by modulating lipid metabolism and inhibiting pyrimidine catabolism.[4][16] This genetic validation makes HSD17B13 inhibitors a highly anticipated therapeutic class.
-
Clinical Data: Drug candidates like ARO-HSD and ALN-HSD (RNAi therapeutics) have shown promising early results, demonstrating robust reduction of HSD17B13 protein levels and improvements in liver enzyme markers (ALT, AST).[4][18][19] However, efficacy data on the key histological endpoints of NASH resolution and fibrosis improvement from later-stage trials are not yet available.
Thyroid Hormone Receptor-β (THR-β) Agonists
This class is currently leading the therapeutic landscape for NASH.
-
Mechanism of Action: Resmetirom is a liver-directed, orally active molecule that selectively agonizes the thyroid hormone receptor-β, which is the predominant form in the liver.[1] This activation stimulates the breakdown of fat in the liver, reduces lipotoxicity, and improves the overall metabolic profile without causing the side effects associated with non-selective thyroid hormone activation in other tissues.[1][20]
-
Clinical Data: In the pivotal Phase 3 MAESTRO-NASH trial, Resmetirom met both primary endpoints, demonstrating statistically significant NASH resolution and fibrosis improvement.[2][3] This strong performance led to its accelerated approval by the FDA, making it the first dedicated treatment for NASH.[3]
Farnesoid X Receptor (FXR) Agonists
FXR agonists were once considered a leading approach for NASH.
-
Mechanism of Action: Obeticholic acid (OCA) is a potent activator of the farnesoid X receptor, a key regulator of bile acid, inflammatory, fibrotic, and metabolic pathways.[4]
-
Clinical Data: The Phase 3 REGENERATE study showed that OCA could significantly improve liver fibrosis.[5][6] However, it failed to achieve a significant rate of NASH resolution and was associated with side effects like pruritus and increased LDL cholesterol.[5] These factors led to the FDA's rejection of its New Drug Application for NASH.[7]
Peroxisome Proliferator-Activated Receptor (PPAR) Agonists
PPAR agonists target multiple pathogenic pathways in NASH.
-
Mechanism of Action: Lanifibranor is a pan-PPAR agonist, meaning it activates all three PPAR isoforms (alpha, delta, and gamma).[9][10] This broad activation results in comprehensive metabolic benefits, including improved insulin sensitivity and lipid metabolism, along with direct anti-inflammatory and anti-fibrotic effects in the liver.[9][21]
-
Clinical Data: The Phase 2b NATIVE trial demonstrated that lanifibranor achieved significant results on both NASH resolution and fibrosis improvement, positioning it as a strong candidate in late-stage development.[22]
Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists
This class of drugs, well-established for type 2 diabetes and obesity, has shown significant efficacy in treating NASH.
-
Mechanism of Action: Semaglutide works by mimicking the native hormone GLP-1, which enhances insulin secretion, suppresses glucagon, slows gastric emptying, and promotes satiety, leading to substantial weight loss.[11] The reduction in body weight and overall metabolic improvement are key drivers of its positive effects on the liver.
-
Clinical Data: A Phase 2 trial showed that semaglutide was highly effective at achieving NASH resolution.[11][12] Its primary limitation, however, was a lack of direct, significant improvement on liver fibrosis, suggesting it may be most effective in earlier stages of the disease or in combination with other anti-fibrotic agents.[13][14]
Experimental Protocols
The evaluation of NASH therapies in clinical trials relies on standardized and rigorous methodologies, particularly for the assessment of liver histology.
Key Experiment: Histological Assessment of Liver Biopsy
The gold standard for assessing efficacy in NASH clinical trials is the histological analysis of liver biopsy samples, scored according to the NASH Clinical Research Network (CRN) Scoring System .[23][24][25]
-
Objective: To semi-quantitatively score the key pathological features of NASH to determine changes from baseline after a therapeutic intervention.
-
Methodology:
-
Biopsy Collection: A liver biopsy is obtained from patients at the beginning of the trial (baseline) and at the end of the treatment period (e.g., 18 months).[25]
-
Slide Preparation: The tissue is fixed, processed, and stained, typically with Hematoxylin and Eosin (H&E) and a trichrome stain to visualize fibrosis.
-
Pathological Review: Slides are read by experienced liver pathologists who are blinded to the treatment allocation. To minimize variability, a consensus reading process involving a panel of multiple pathologists is often employed.[25][26]
-
Scoring: The pathologists score the tissue based on the NASH CRN system:
-
Steatosis (Fat): Graded 0-3 based on the percentage of hepatocytes containing fat droplets.
-
Lobular Inflammation: Graded 0-3 based on the number of inflammatory foci per microscopic field.[27]
-
Hepatocyte Ballooning: Graded 0-2 based on the extent of this form of liver cell injury.[27]
-
NAFLD Activity Score (NAS): The unweighted sum of the steatosis, inflammation, and ballooning scores (ranging from 0-8). A score ≥5 is typically correlated with "definite NASH".[24][27]
-
Fibrosis Stage: Staged separately on a 0-4 scale (F0 = no fibrosis, F1 = portal fibrosis, F2 = portal and periportal fibrosis, F3 = bridging fibrosis, F4 = cirrhosis).
-
-
-
Primary Endpoints:
-
NASH Resolution: Defined as a NAS score of 0 or 1 for inflammation and 0 for ballooning, with no worsening of the fibrosis stage.
-
Fibrosis Improvement: Defined as a decrease of at least one stage in the fibrosis score with no worsening of NASH (i.e., no increase in the NAS score).
-
References
- 1. Resmetirom - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. FDA Approves First NASH Drug & Other Pipelines in Clinical Trials | Biopharma PEG [biochempeg.com]
- 4. Drug targets regulate systemic metabolism and provide new horizons to treat nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Intercept Announces Positive Data in Fibrosis due to NASH from a New Analysis of its Phase 3 REGENERATE Study of Obeticholic Acid (OCA) - press release [natap.org]
- 7. hcplive.com [hcplive.com]
- 8. 6 Key NASH Drugs in Late-stage Development [delveinsight.com]
- 9. Is it necessary to target lipid metabolism in different organs for effective treatment of NASH?—the results of the Pan-PPAR Lanifibranor trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labiotech.eu [labiotech.eu]
- 11. ajmc.com [ajmc.com]
- 12. hcplive.com [hcplive.com]
- 13. Efficacy and safety of semaglutide in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of semaglutide in non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NASH, HSD17B13 and era of programmable therapeutics - Plenge Gen @rplengePlenge Gen @rplenge [plengegen.com]
- 18. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 19. Regeneron and Alnylam Report Promising Data from Ongoing Phase 1 Study of ALN-HSD in NASH Patients and Healthy Volunteers | Regeneron Pharmaceuticals Inc. [investor.regeneron.com]
- 20. Resmetirom: An Orally Administered, Smallmolecule, Liver-directed, β-selective THR Agonist for the Treatment of Non-alcoholic Fatty Liver Disease and Non-alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Navigating the Future of NASH Treatment Space [delveinsight.com]
- 23. Reliability of Histologic Assessment for NAFLD and Development of an Expanded NAFLD Activity Score - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Generalizability of the NASH CRN Histological Scoring System for Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Utility of pathologist panels for achieving consensus in NASH histologic scoring in clinical trials: Data from a phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Utility of pathologist panels for achieving consensus in NASH histologic scoring in clinical trials: Data from a phase 3 study. [escholarship.org]
- 27. researchgate.net [researchgate.net]
Head-to-head comparison of HSD17B13 inhibitor potency (IC50 values)
A detailed guide for researchers and drug development professionals on the comparative potency of leading HSD17B13 inhibitors, supported by experimental data and methodologies.
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease.[1][2][3][4] This has spurred the development of small molecule inhibitors aimed at recapitulating this protective effect. This guide provides a head-to-head comparison of the reported potencies (IC50 values) of several HSD17B13 inhibitors, along with available details on the experimental protocols used for their determination.
Comparative Potency of HSD17B13 Inhibitors
The following table summarizes the in vitro potency of various small molecule inhibitors targeting HSD17B13. The IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of HSD17B13 by 50%.
| Inhibitor | Target Species | IC50 Value (nM) | Substrate Used | Reference |
| EP-036332 | Human HSD17B13 | 14 | Not Specified | [5] |
| Mouse HSD17B13 | 2.5 | Not Specified | [5] | |
| EP-040081 | Human HSD17B13 | 79 | Not Specified | [5] |
| Mouse HSD17B13 | 74 | Not Specified | [5] | |
| BI-3231 | Human HSD17B13 (Enzymatic) | Single-digit nM (Kᵢ) | Estradiol | [6] |
| Human HSD17B13 (Cellular) | Double-digit nM | Estradiol | [6] | |
| Mouse HSD17B13 (Enzymatic) | Single-digit nM (Kᵢ) | Estradiol | [6] | |
| HSD17B13-IN-31 | Not Specified | < 100 | Estradiol | [7] |
| Not Specified | < 1000 | Leukotriene B4 | [7] | |
| Compound 32 | Not Specified | 2.5 | Not Specified | [8] |
| INI-822 | Not Specified | N/A (Phase I Clinical Trial) | N/A | [9] |
Note: For BI-3231, the potency in the enzymatic assay was in a similar range as the enzyme concentration, leading to the determination of the inhibition constant (Kᵢ) for tight binding inhibition rather than a direct IC50 value.[6][10]
Experimental Protocols
The determination of IC50 values for HSD17B13 inhibitors involves both biochemical and cellular assays. While detailed, step-by-step protocols are often proprietary, the general methodologies have been described in the literature.
Biochemical Assays
Biochemical assays utilize purified, recombinant HSD17B13 enzyme to directly measure the inhibitory effect of a compound on its enzymatic activity.
-
Enzyme Source: Recombinant human or mouse HSD17B13 is expressed and purified, often from insect cells (e.g., Sf9) or human embryonic kidney (HEK293) cells.[11]
-
Substrates: Known substrates for HSD17B13 are used, with estradiol and leukotriene B4 being commonly employed.[1][6][10][12] The choice of substrate can potentially influence the measured IC50 value.
-
Cofactor: The enzymatic reaction requires the cofactor NAD+.[6][10][13]
-
Detection Methods:
-
Mass Spectrometry (MS): Methods like acoustic mass spectrometry or RapidFire mass spectrometry are used for high-throughput screening and to directly measure the formation of the product from the substrate.[11]
-
Luminescence-based Assays: The production of NADH, a product of the dehydrogenase reaction, can be detected using coupled-enzyme luminescence assays such as the NAD-Glo™ assay.[11][13]
-
MALDI-TOF MS: This has been used for high-throughput screening to measure enzyme activity.[6]
-
A typical biochemical assay buffer contains Tris buffer at pH 7.5, NaCl, EDTA, a reducing agent like TCEP, and detergents like Tween-20 to prevent non-specific binding.[6]
Cellular Assays
Cellular assays are performed in a more physiologically relevant context, using cell lines that overexpress HSD17B13.
-
Cell Lines: Stably transfected HEK293 cells overexpressing human or mouse HSD17B13 are commonly used.[1][6]
-
Methodology: Cells are incubated with a substrate (e.g., estradiol) and varying concentrations of the inhibitor.[1][6] The level of product formation is then measured, often from the cell culture medium.
-
Cell Viability: It is crucial to assess the cytotoxicity of the compounds in parallel to ensure that the observed inhibition is not due to cell death.[6]
HSD17B13 Signaling Pathway and Experimental Workflow
To visualize the biological context and experimental approach, the following diagrams are provided.
Caption: HSD17B13-mediated signaling pathway in liver inflammation.
Caption: General workflow for determining HSD17B13 inhibitor IC50 values.
Concluding Remarks
The development of potent and selective HSD17B13 inhibitors is a rapidly advancing field. The compounds highlighted in this guide demonstrate significant in vitro potency, with several exhibiting single-digit nanomolar activity. As more data from preclinical and clinical studies become available, a clearer picture of the therapeutic potential of these inhibitors will emerge. Researchers are encouraged to consider the specific assay conditions when comparing IC50 values across different studies, as variations in substrates, enzyme sources, and detection methods can influence the results. The provided signaling pathway and experimental workflow diagrams offer a foundational understanding of the biological context and evaluation process for these promising therapeutic agents.
References
- 1. enanta.com [enanta.com]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 10. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 11. enanta.com [enanta.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal of Hsd17B13-IN-25: A Guide for Laboratory Professionals
I. Immediate Safety Protocols
Before handling Hsd17B13-IN-25 for any purpose, including disposal, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE). This establishes the first line of defense against potential exposure.
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. |
II. Step-by-Step Disposal Procedure
The disposal of this compound, whether in its pure form, in solution, or as contaminated material, must be handled systematically to ensure safety and compliance with regulations.
Step 1: Classification
Due to the absence of specific hazard data, this compound must be managed as hazardous chemical waste.[1][2] This precautionary approach ensures the highest level of safety.
Step 2: Containerization
Proper containment is critical to prevent leaks and environmental contamination.
| Waste Form | Container Type | Labeling Requirements |
| Solid Waste | Sealable, chemical-resistant container (e.g., HDPE) | "Hazardous Waste," "this compound," and accumulation start date |
| Liquid Waste | Leak-proof, chemical-resistant container (e.g., glass or plastic) | "Hazardous Waste," "this compound," solvent name, and approximate concentration |
| Contaminated Labware | Puncture-resistant container for sharps; sealed bags for other items | "Hazardous Waste," "this compound Contaminated Material" |
Note: Never mix incompatible waste types in the same container.[2][3]
Step 3: Storage
Waste containers must be stored safely pending disposal.
-
Designated Area : Store waste in a designated Satellite Accumulation Area (SAA).[1][4]
-
Segregation : Keep this compound waste segregated from other incompatible chemicals.[5][6]
-
Containment : Use secondary containment, such as a spill tray, to capture any potential leaks.[2][5]
-
Closure : Keep waste containers securely closed except when adding waste.[1][2]
Step 4: Disposal
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[1][7]
-
Contact Environmental Health and Safety (EHS) : Your institution's EHS department is the primary resource for hazardous waste disposal.[1] They will provide specific instructions and schedule a pickup.
-
Licensed Disposal Service : The waste will be handled by a licensed professional waste disposal service, which ensures that it is managed in compliance with all regulatory requirements.[8]
-
Documentation : Maintain a log of the waste generated, including the chemical name, quantity, and date of disposal request.
III. Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
| Spill Size | Action |
| Small Spill | 1. Alert personnel in the immediate area. 2. Wear appropriate PPE. 3. Absorb the spill with an inert material (e.g., vermiculite, sand). 4. Collect the absorbent material into a sealable container. 5. Label the container as "Hazardous Waste" with the chemical name. 6. Clean the spill area with a suitable solvent. |
| Large Spill | 1. Evacuate the area immediately. 2. Alert your institution's EHS or emergency response team. 3. Prevent others from entering the area. 4. Provide details of the spill to the emergency response team. |
IV. Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. research.cuanschutz.edu [research.cuanschutz.edu]
- 5. acewaste.com.au [acewaste.com.au]
- 6. danielshealth.com [danielshealth.com]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Essential Safety and Logistical Information for Handling Hsd17B13-IN-25
For researchers, scientists, and drug development professionals working with novel compounds, ensuring a robust safety protocol is paramount. This document provides essential, immediate safety and logistical information for handling Hsd17B13-IN-25, a potent inhibitor of 17β-Hydroxysteroid dehydrogenase 13 (HSD17B13) used in nonalcoholic fatty liver disease (NAFLD) research.[1] Due to the limited availability of specific hazard data for this compound, it must be treated as a substance of unknown toxicity, and all handling procedures should reflect a high degree of caution.
Compound Information Summary
| Property | Data |
| Target | 17β-Hydroxysteroid dehydrogenase 13 (HSD17B13)[1] |
| Biological Activity | Inhibitor of HSD17B13 with an IC50 of <0.1 μM for Estradiol[1] |
| Primary Research Area | Nonalcoholic fatty liver disease (NAFLD)[1] |
| Hazard Classification | Data not available. Treat as a potent compound of unknown toxicity. |
Operational Plan: Safe Handling and Personal Protective Equipment (PPE)
A comprehensive operational plan is critical to minimize exposure and ensure a safe laboratory environment. This involves a combination of engineering controls, administrative procedures, and appropriate personal protective equipment.
Engineering Controls
| Control | Specification |
| Primary Engineering Control | All handling of this compound, especially in powdered form, must be conducted in a certified chemical fume hood or a glove box to prevent inhalation of the compound. |
| Secondary Engineering Control | A designated and clearly marked area within the laboratory should be established for the handling of this compound to prevent cross-contamination. |
Personal Protective Equipment (PPE) Requirements
The following PPE is mandatory when handling this compound.
| Body Part | Required PPE | Best Practices |
| Eyes/Face | ANSI-approved safety goggles and a face shield. | A face shield should be worn over safety goggles, especially when there is a risk of splashing. |
| Skin/Body | Chemical-resistant lab coat, long pants, and closed-toe shoes. | A disposable gown or apron is recommended for added protection during procedures with a higher risk of contamination. |
| Hands | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile). | Gloves should be inspected before use and changed immediately if contaminated or compromised. |
| Respiratory | A NIOSH-approved respirator is required when handling the compound outside of a certified fume hood or if there is a risk of aerosolization. | A risk assessment should be conducted to determine the appropriate type of respirator. Personnel must be fit-tested and trained in respirator use. |
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid Waste | All disposable materials contaminated with this compound (e.g., gloves, weigh paper, pipette tips) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | All solutions containing this compound must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed. |
| Sharps | Any sharps contaminated with this compound must be disposed of in a designated, puncture-proof sharps container. |
Note: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Visualized Workflow for Safe Handling
The following diagram outlines the procedural steps for the safe handling of this compound.
Caption: Procedural workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
